42-(2-Tetrazolyl)rapamycin
Descripción
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Propiedades
Fórmula molecular |
C52H79N5O12 |
|---|---|
Peso molecular |
966.2 g/mol |
Nombre IUPAC |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,32-17-,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 |
Clave InChI |
IURNHYDSJVLLPN-QDRBXLRNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Due to its immunosuppressive and antiproliferative properties, rapamycin and its analogs are widely used in organ transplantation and oncology. Modifications at the C42 hydroxyl group of the rapamycin macrocycle have led to the development of several successful derivatives with improved pharmacokinetic profiles. This technical guide provides a detailed overview of the synthesis of a specific C42-substituted analog, 42-(2-Tetrazolyl)rapamycin, a compound of significant interest for its potential therapeutic applications. The synthesis of its isomer, zotarolimus (42-(1H-tetrazol-1-yl)rapamycin), is also discussed, as the synthetic route often yields a mixture of both isomers.
Synthesis Overview
The synthesis of 42-(Tetrazolyl)rapamycin is typically achieved through a two-step, one-pot procedure starting from rapamycin. The core of this process involves the activation of the C42 hydroxyl group, followed by a nucleophilic substitution with a tetrazole salt.
The key steps are:
-
Activation of the C42-Hydroxyl Group: The hydroxyl group at the C42 position of rapamycin is selectively activated to create a good leaving group. This is commonly achieved by converting it into a trifluoromethanesulfonate (triflate) ester using triflic anhydride in the presence of a non-nucleophilic base.
-
Nucleophilic Substitution with Tetrazole: The activated rapamycin intermediate is then reacted with tetrazole in the presence of a base to yield the desired 42-(Tetrazolyl)rapamycin. This reaction can lead to the formation of two regioisomers: 42-(1H-tetrazol-1-yl)rapamycin and 42-(2H-tetrazol-2-yl)rapamycin.
Experimental Protocols
The following protocols are based on procedures described in the scientific literature and patent documents, particularly US Patent 20100204466A1, which details a one-pot synthesis of zotarolimus.
Protocol 1: One-Pot Synthesis of 42-(Tetrazolyl)rapamycin
This protocol describes a one-pot method for the synthesis of 42-(tetrazolyl)rapamycin, which may yield a mixture of the 1-yl (zotarolimus) and 2-yl isomers.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| Rapamycin | 914.17 |
| Triflic Anhydride (Tf2O) | 282.14 |
| 2,6-Lutidine | 107.15 |
| Tetrazole | 70.05 |
| N,N-Diisopropylethylamine (DIEA) | 129.24 |
| Isopropyl Acetate (IPAc) | 102.13 |
| Heptane | 100.21 |
| Acetone | 58.08 |
| Dichloromethane (DCM) | 84.93 |
| Silica Gel | - |
Procedure:
Step 1: Activation of Rapamycin (Formation of Rapamycin-42-Triflate)
-
A solution of rapamycin (1.0 eq) in anhydrous isopropyl acetate (IPAc) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature, typically between -20°C and -40°C.
-
2,6-Lutidine (2.0-3.0 eq) is added to the cooled solution.
-
Triflic anhydride (1.5-2.0 eq) is added dropwise to the reaction mixture while maintaining the low temperature.
-
The reaction is stirred at this temperature for a specified time, usually 1-2 hours, to allow for the complete formation of the rapamycin-42-triflate intermediate.
Step 2: Nucleophilic Substitution with Tetrazole
-
A solution of tetrazole (3.0-5.0 eq) in a suitable solvent, or added as a solid, is prepared.
-
N,N-Diisopropylethylamine (DIEA) (3.0-5.0 eq) is added to the reaction mixture containing the rapamycin-42-triflate.
-
The tetrazole solution (or solid) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an extended period, typically 12-24 hours, to ensure the completion of the substitution reaction.
Work-up and Purification:
-
The reaction mixture is quenched with a suitable aqueous solution, such as saturated sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel. A gradient elution system, such as a mixture of heptane and acetone or heptane and tetrahydrofuran (THF), is typically used to separate the desired product from impurities and any unreacted starting material. The two isomers (N1 and N2) may also be separable under carefully controlled chromatographic conditions.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | ||
| Rapamycin | 1.0 eq | US20100204466A1 |
| Triflic Anhydride | 1.5 - 2.0 eq | US20100204466A1 |
| 2,6-Lutidine | 2.0 - 3.0 eq | US20100204466A1 |
| Tetrazole | 3.0 - 5.0 eq | US20100204466A1 |
| N,N-Diisopropylethylamine | 3.0 - 5.0 eq | US20100204466A1 |
| Reaction Conditions | ||
| Activation Temperature | -20°C to -40°C | US20100204466A1 |
| Activation Time | 1 - 2 hours | Estimated |
| Substitution Temperature | Room Temperature | US20100204466A1 |
| Substitution Time | 12 - 24 hours | US20100204466A1 |
| Yield | ||
| Overall Yield | Variable, typically moderate | General Knowledge |
Note on Regioselectivity: The reaction of the rapamycin-42-triflate with tetrazole can result in the formation of both N1 and N2-alkylated products. The ratio of these isomers can be influenced by the reaction conditions, including the choice of base and solvent. Separation of the isomers is typically achieved by chromatography.
Visualizations
Synthesis Workflow
The following diagram illustrates the one-pot synthesis of 42-(Tetrazolyl)rapamycin from rapamycin.
Caption: One-pot synthesis of 42-(Tetrazolyl)rapamycin.
mTOR Signaling Pathway
Rapamycin and its analogs, including this compound, exert their biological effects by inhibiting the mTOR signaling pathway. The following diagram provides a simplified overview of this pathway.
Caption: Simplified mTOR signaling pathway and inhibition by rapamycin analogs.
Conclusion
The synthesis of this compound represents a key modification of the rapamycin scaffold, offering the potential for new therapeutic agents with altered properties. The one-pot synthesis protocol described provides an efficient route to this class of compounds. Further research into optimizing reaction conditions to control regioselectivity and improve yields is an ongoing area of interest. The provided diagrams and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 42-(2-Tetrazolyl)rapamycin, a derivative of the macrolide immunosuppressant rapamycin. As a member of the rapalog family, its primary mode of action is the specific inhibition of the mammalian Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival. This document details the molecular interactions of this compound within the mTOR signaling pathway, presents available quantitative data on its biological activity, and provides detailed protocols for key experimental procedures used to characterize its effects. Visualizations of the signaling cascade and experimental workflows are included to facilitate a deeper understanding of its biochemical and cellular functions.
Introduction to mTOR and Rapalogs
The mammalian Target of Rapamycin (mTOR) is a central regulator of cellular metabolism and physiology, integrating signals from growth factors, nutrients, and cellular energy status.[1] Dysregulation of the mTOR pathway is implicated in a variety of human diseases, including cancer, diabetes, and neurodegenerative disorders.[1] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1]
Rapamycin and its analogs (rapalogs) are a class of compounds that specifically inhibit mTOR.[1] While rapamycin itself has limitations such as poor solubility, efforts have been made to develop analogs with improved pharmacokinetic properties.[2] this compound is one such analog, developed to enhance the therapeutic potential of mTOR inhibition.
Core Mechanism of Action
The mechanism of action of this compound is analogous to that of rapamycin and other rapalogs. It exerts its inhibitory effect on mTORC1 through a multi-step process:
-
Intracellular Binding: this compound, being a lipophilic molecule, readily crosses the cell membrane. In the cytoplasm, it binds to the immunophilin FK506-binding protein 12 (FKBP12).[1]
-
Formation of the Inhibitory Complex: The binding of this compound to FKBP12 induces a conformational change in the protein, creating a high-affinity inhibitory complex.[1]
-
Allosteric Inhibition of mTORC1: The this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a component of the mTORC1 complex.[1] This binding event does not directly target the catalytic kinase domain of mTOR but rather acts as an allosteric inhibitor, preventing the interaction of mTORC1 with its downstream substrates.[1]
This specific inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1). The dephosphorylation of these proteins leads to a cascade of cellular events:
-
Inhibition of Protein Synthesis: Reduced phosphorylation of S6K1 and 4E-BP1 leads to a decrease in the translation of mRNAs essential for cell cycle progression and protein synthesis.
-
Cell Cycle Arrest: The inhibition of protein synthesis and other downstream effects of mTORC1 blockade result in cell cycle arrest, primarily at the G1/S checkpoint.
-
Induction of Autophagy: mTORC1 is a negative regulator of autophagy. Its inhibition by this compound can induce this cellular self-degradation process.
The following diagram illustrates the mTOR signaling pathway and the point of inhibition by this compound.
Figure 1: The mTOR Signaling Pathway and Inhibition by this compound.
Quantitative Biological Data
Quantitative data for this compound is limited in the public domain. The following table summarizes the available information.
| Parameter | Value | Assay | Source |
| IC50 | 3.3 nM | T-cell antiproliferative activity in human mixed lymphocyte reaction | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of mTOR inhibitors like this compound.
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from rapamycin, as described in U.S. Patent 6,015,815.[4]
Step 1: Formation of the C-42 Trifluoromethanesulfonate Intermediate
-
Dissolve rapamycin in dichloromethane at -78°C under a nitrogen atmosphere.
-
Sequentially add 2,6-lutidine and trifluoromethanesulfonic anhydride.
-
Stir the reaction mixture for 15 minutes and then warm to room temperature.
-
Elute the mixture through a pad of silica gel with diethyl ether.
-
Pool the fractions containing the triflate and concentrate to yield the intermediate.
Step 2: Displacement with Tetrazole
-
Dissolve the triflate intermediate from Step 1 in isopropyl acetate.
-
Sequentially add diisopropylethylamine and 1H-tetrazole.
-
Stir the mixture for 18 hours at room temperature.
-
Partition the mixture between water and ether.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by flash column chromatography to yield this compound.
Figure 2: Synthetic Workflow for this compound.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by compounds like this compound.
Materials:
-
Cell line expressing tagged mTOR and Raptor (e.g., HEK293T)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for immunoprecipitation (e.g., anti-HA or anti-myc)
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant substrate (e.g., GST-4E-BP1)
-
ATP
-
This compound
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against the tag on mTOR or Raptor, followed by incubation with Protein A/G agarose beads to pull down the mTORC1 complex.
-
Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in kinase assay buffer. Add the recombinant substrate (e.g., GST-4E-BP1) and ATP. For the inhibition assay, pre-incubate the mTORC1 complex with varying concentrations of this compound before adding the substrate and ATP.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1).
Western Blot Analysis of Downstream mTORC1 Signaling
This method assesses the effect of this compound on the phosphorylation status of downstream mTORC1 targets in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Figure 3: Western Blot Workflow for mTOR Signaling Analysis.
T-Cell Antiproliferative Assay (Mixed Lymphocyte Reaction)
This assay measures the ability of this compound to inhibit the proliferation of T-cells, a key indicator of its immunosuppressive activity. The reported IC50 value was determined using a human mixed lymphocyte reaction (MLR).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy human donors
-
RPMI 1640 medium with 10% fetal bovine serum
-
This compound
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well culture plates
-
Flow cytometer or liquid scintillation counter
Protocol:
-
Cell Preparation: Isolate PBMCs from the blood of two unrelated donors. Designate one as the "responder" and the other as the "stimulator." Irradiate or treat the stimulator cells with mitomycin C to prevent their proliferation.
-
Cell Culture: Co-culture the responder and stimulator PBMCs in a 96-well plate. If using a proliferation dye, label the responder cells with CFSE prior to co-culture.
-
Compound Treatment: Add serial dilutions of this compound to the co-cultures.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
CFSE Dilution: If using CFSE, harvest the cells and analyze the dilution of the dye in the responder T-cell population by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
-
[3H]-Thymidine Incorporation: If using [3H]-thymidine, add it to the cultures for the last 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the amount of incorporated [3H]-thymidine.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of the mTOR signaling pathway, acting through the well-established mechanism of forming an inhibitory complex with FKBP12 to allosterically inhibit mTORC1. This leads to the suppression of key cellular processes such as protein synthesis and cell cycle progression, resulting in its antiproliferative and immunosuppressive effects. While specific data on this compound is not abundant, its mechanism of action can be thoroughly investigated using the detailed experimental protocols provided in this guide. Further research is warranted to fully elucidate the potential therapeutic advantages of this compound compared to other rapalogs.
References
42-(2-Tetrazolyl)rapamycin: An In-depth Technical Guide to a Novel mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a semi-synthetic derivative of rapamycin (sirolimus), a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. Like its parent compound, this compound is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, autoimmune disorders, and organ transplant rejection. The development of novel rapamycin analogs, or "rapalogs," such as this compound, aims to improve upon the pharmacokinetic and pharmacodynamic properties of rapamycin for therapeutic applications. This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, and methods for its biological evaluation.
Mechanism of Action: mTOR Inhibition
This compound exerts its biological effects by inhibiting the mTOR signaling pathway. The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including this compound, primarily target mTORC1. The mechanism of inhibition is allosteric and involves the formation of a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12). This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.
Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these substrates leads to the suppression of protein synthesis and, consequently, arrests cell cycle progression and inhibits cell proliferation.
Quantitative Data
The biological activity of this compound has been quantified in terms of its anti-proliferative effects in T-lymphocytes. The half-maximal inhibitory concentration (IC50) values obtained from mixed lymphocyte reaction (MLR) assays are presented below.
| Assay Type | Cell Type | IC50 (nM) | Reference |
| Rat Mixed Lymphocyte Reaction | Lewis Rat Lymph Node Cells | 1500 | [1] |
| Human Mixed Lymphocyte Reaction | Human T-cells | 3.3 | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a two-step process starting from rapamycin. The following protocol is adapted from the synthesis of 42-epi-(tetrazolyl)-rapamycin as described in U.S. Patent 6,015,815.[2]
Step 1: Formation of 42-O-Trifluoromethanesulfonyl-rapamycin
-
Dissolve rapamycin (100 mg, 0.11 mmol) in dichloromethane (0.6 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Sequentially add 2,6-lutidine (53 µL, 0.46 mmol, 4.3 equivalents) and trifluoromethanesulfonic anhydride (37 µL, 0.22 mmol) to the cooled solution.
-
Stir the reaction mixture at -78°C for 15 minutes.
-
Allow the reaction to warm to room temperature.
-
Purify the product by passing the reaction mixture through a short column of silica gel, eluting with diethyl ether.
-
Pool the fractions containing the triflate intermediate and concentrate under reduced pressure to yield the product as an amber foam.
Step 2: Displacement with Tetrazole
-
Dissolve the 42-O-trifluoromethanesulfonyl-rapamycin from Step 1 in isopropyl acetate (0.3 mL).
-
Sequentially add diisopropylethylamine (87 µL, 0.5 mmol) and 1H-tetrazole (35 mg, 0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Partition the mixture between water (10 mL) and diethyl ether (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2-tetrazolyl isomers and any unreacted starting material. The specific isomer, this compound, is identified and characterized by spectroscopic methods.
Mixed Lymphocyte Reaction (MLR) Assay for Immunosuppressive Activity
The following is a general protocol for a one-way mixed lymphocyte reaction to assess the immunosuppressive activity of this compound.
1. Cell Preparation:
-
Responder Cells: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. These will serve as the responder cells.
-
Stimulator Cells: Isolate PBMCs from a second, unrelated HLA-mismatched donor. To prevent their proliferation, treat these cells with a DNA cross-linking agent like mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy). These are the stimulator cells.
2. Assay Setup:
-
Resuspend both responder and stimulator cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
In a 96-well flat-bottom plate, add responder cells at a density of 1 x 10^5 cells/well.
-
Add the treated stimulator cells to the wells containing responder cells at a 1:1 ratio (1 x 10^5 cells/well).
-
Prepare a serial dilution of this compound in complete medium and add to the co-culture wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control for proliferation (no inhibitor).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 to 7 days.
3. Measurement of Proliferation:
-
Approximately 18-24 hours before the end of the incubation period, add a proliferation indicator to each well. Common methods include:
-
[³H]-Thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well. At the end of the incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
BrdU incorporation: Add 10 µM BrdU to each well. At the end of the incubation, measure BrdU incorporation using an anti-BrdU antibody in an ELISA-based assay.
-
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and biological evaluation of this compound.
Logical Relationship of mTOR Inhibition and Cellular Effects
Caption: Logical flow from mTORC1 inhibition to cellular effects.
References
In-depth Technical Guide: 42-(2-Tetrazolyl)rapamycin Prodrug Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
42-(2-Tetrazolyl)rapamycin (CAS No. 221877-56-1) is a semi-synthetic prodrug of a rapamycin analog designed to enhance the therapeutic potential of the parent macrocyclic lactone. As a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), this compound holds promise for various therapeutic applications, including immunosuppression and oncology. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its synthesis, mechanism of action, and key experimental protocols for its evaluation. All quantitative data is presented in structured tables, and relevant biological and experimental workflows are visualized using DOT language diagrams.
Introduction
Rapamycin, a natural product isolated from Streptomyces hygroscopicus, is a well-established mTOR inhibitor with clinical applications in preventing organ transplant rejection and treating certain cancers. However, its poor aqueous solubility and variable bioavailability have prompted the development of derivatives and prodrugs to improve its pharmaceutical properties.[1] Modification at the C-42 hydroxyl position of the rapamycin core has been a successful strategy, leading to the development of several approved drugs.[1] this compound emerges from this line of research as a prodrug of a rapamycin analog, with the tetrazole moiety intended to modulate its physicochemical and pharmacokinetic profile.[2][3][4] This document serves as a detailed resource for researchers engaged in the study and development of this and related compounds.
Physicochemical Properties
While specific quantitative data for this compound is not extensively published in peer-reviewed literature, its general characteristics can be inferred from its structure and related compounds. The introduction of the tetrazole ring is known to influence lipophilicity and metabolic stability.[5][6]
| Property | Value | Reference |
| CAS Number | 221877-56-1 | [2] |
| Molecular Formula | C52H79N5O12 (for the core analog) | Inferred |
| Appearance | White to off-white solid | Typical for rapamycin analogs |
| Solubility | Expected to have modified solubility compared to rapamycin | General knowledge of prodrugs |
| Storage | Store at -20°C to -80°C to ensure stability | [7] |
Synthesis
A specific, detailed synthesis protocol for this compound is outlined in patent literature, notably US Patent 6,015,815 A.[8] The general strategy involves the activation of the C-42 hydroxyl group of rapamycin, followed by nucleophilic substitution with tetrazole.
General Synthetic Scheme
The synthesis can be conceptualized in two main steps:
-
Activation of the C-42 Hydroxyl Group: The hydroxyl group at the C-42 position of the rapamycin macrocycle is converted into a good leaving group. A common method is the formation of a trifluoromethanesulfonate (triflate) ester.
-
Nucleophilic Substitution with Tetrazole: The activated rapamycin intermediate is then reacted with 1H-tetrazole in the presence of a non-nucleophilic base. This results in the displacement of the leaving group and the formation of the tetrazolyl ether linkage at the C-42 position. It is important to note that this reaction can produce a mixture of N-1 and N-2 isomers of the tetrazole ring, which may require chromatographic separation.
References
- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 5. youtube.com [youtube.com]
- 6. patents.justia.com [patents.justia.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
In-Depth Technical Guide: FKBP12 Binding Affinity of Rapamycin Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature did not yield specific quantitative binding affinity data or detailed experimental protocols for 42-(2-Tetrazolyl)rapamycin. The following guide provides a comprehensive overview of the binding affinity of the parent compound, rapamycin, and its analogs to FKBP12, along with generalized experimental methodologies. This information serves as a foundational resource for research and development in this area.
Introduction
Rapamycin and its analogs are macrocyclic lactones that exhibit potent immunosuppressive and anti-proliferative properties. Their mechanism of action is initiated by the formation of a high-affinity complex with the ubiquitously expressed cytosolic protein, FK506-binding protein 12 (FKBP12). This complex, rather than the drug alone, is the active entity that inhibits the mechanistic Target of Rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival. Understanding the binding affinity of rapamycin analogs to FKBP12 is a critical first step in the development of novel mTOR inhibitors with improved pharmacological profiles.
Quantitative Binding Affinity Data
The binding affinity of various rapamycin analogs to FKBP12 has been characterized using multiple biophysical techniques. The following table summarizes key binding affinity data for rapamycin and other relevant compounds.
| Compound | Assay Type | Affinity Constant |
| Rapamycin | Scintillation Proximity Assay | IC50 = 3.5 nM |
| FK506 | Peptidyl-prolyl cis-trans isomerization assay | Ki ≈ 1.7 nM |
| FK506 | - | Kd = 0.4 nM |
| WDB002 | - | Kd ≈ 4 nM |
| Meridamycin | Competitive binding assay | IC50 = 1 ng/mL |
Experimental Protocols
A variety of experimental techniques can be employed to determine the binding affinity of rapamycin analogs to FKBP12. A commonly used method is the competitive fluorescence polarization assay.
Competitive Fluorescence Polarization Assay
This assay measures the displacement of a fluorescently labeled ligand from FKBP12 by a competitive, unlabeled ligand (e.g., a rapamycin analog).
Materials:
-
Recombinant human FKBP12 protein
-
Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506 or rapamycin)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplates (e.g., black, 384-well)
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled ligand in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of the test compound in the assay buffer.
-
Prepare a solution of FKBP12 in the assay buffer.
-
-
Assay Protocol:
-
Add a fixed concentration of FKBP12 and the fluorescently labeled ligand to each well of the microplate.
-
Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with no FKBP12 (minimum polarization).
-
Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
-
The resulting sigmoidal curve is fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent ligand is known.
-
Signaling Pathway and Experimental Workflow Visualizations
mTOR Signaling Pathway
The following diagram illustrates the central role of the FKBP12-rapamycin complex in the mTOR signaling pathway.
Caption: The FKBP12-rapamycin complex inhibits mTORC1 signaling.
Experimental Workflow for Binding Affinity Determination
The diagram below outlines a typical workflow for determining the binding affinity of a compound to FKBP12.
Caption: A generalized workflow for binding affinity determination.
Unveiling 42-(2-Tetrazolyl)rapamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, identified by the CAS number 221877-56-1, is a semi-synthetic derivative of rapamycin (sirolimus), a macrolide compound with potent immunosuppressive and anti-proliferative properties. As an analog of rapamycin, it is classified as a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action, and relevant experimental data, compiled to assist researchers and professionals in the field of drug development.
Physicochemical Properties
While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its fundamental properties can be inferred from its chemical structure and information available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 221877-56-1 | MedChemExpress[1] |
| Molecular Formula | C₅₂H₇₉N₅O₁₂ | Inferred from structure |
| Molecular Weight | 966.2 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Typical for macrolides |
| Solubility | Soluble in DMSO | MedChemExpress[1] |
Synthesis
The synthesis of this compound is detailed in patent US 20080171763 A1.[1][2][3][4][5] The process involves the chemical modification of the hydroxyl group at the C-42 position of the rapamycin macrocycle.
Experimental Protocol: Synthesis of this compound
Materials:
-
Rapamycin
-
Triethylamine
-
Dichloromethane (DCM)
-
Trifluoromethanesulfonic anhydride
-
1H-Tetrazole
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
Activation of the C-42 Hydroxyl Group: Rapamycin is dissolved in dichloromethane and cooled to -78°C. Triethylamine is added, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction is stirred at this temperature for approximately 30 minutes to form the C-42 triflate intermediate.
-
Nucleophilic Substitution: 1H-Tetrazole is added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for several hours to facilitate the nucleophilic substitution of the triflate group by the tetrazole.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
-
Chromatography: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Diagram: Synthetic Workflow
References
Methodological & Application
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a well-established inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Rapamycin and its analogs, often referred to as "rapalogs," are of significant interest in cancer research due to the central role of the mTOR signaling pathway in regulating cell growth, proliferation, and survival.[3][4] Dysregulation of the mTOR pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[3][4]
These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key in vitro experiments, and representative data based on the activity of its parent compound, rapamycin.
Mechanism of Action
This compound, as a rapamycin analog, is expected to exert its anticancer effects by inhibiting the mTOR pathway. The mechanism of action involves the formation of a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).
Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, namely p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This disruption leads to a reduction in protein synthesis and ultimately arrests the cell cycle, thereby inhibiting cancer cell proliferation and inducing apoptosis.[5]
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of Rapamycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| B16 | Melanoma | 84.14 | MTT | [1] |
| Ca9-22 | Oral Carcinoma | ~10,000 - 20,000 | MTT | [3] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | Varies | FMCA | [4] |
| MCF-7 | Breast Cancer | <1 | S6K1 Phosphorylation Inhibition | [4] |
| MDA-MB-231 | Breast Cancer | ~100 | S6K1 Phosphorylation Inhibition | [4] |
Table 2: Apoptotic Effects of Rapamycin
| Cell Line | Concentration | Apoptosis Induction | Method | Reference |
| B16 | 0.1 - 100 nM | Increased cleaved caspase-3 and Bax, decreased Bcl-2 | Western Blot | [6] |
| Ca9-22 | 10 µM - 20 µM | Increased percentage of apoptotic cells | Flow Cytometry (Annexin V/PI) | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell lines. These are based on established methods for rapamycin and other mTOR inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO or ethanol)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of mTOR Pathway Proteins
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Logical Relationship: Western Blot Analysis
References
- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin shows anticancer activity in primary chronic lymphocytic leukemia cells in vitro, as single agent and in drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 6. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 42-(2-Tetrazolyl)rapamycin for In Vivo Mouse Models
Introduction
Rapamycin is a macrolide compound that potently and specifically inhibits the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR pathway is a critical signaling cascade that integrates signals from growth factors, nutrients, and cellular energy status.[2][4] Due to its central role in cellular processes, mTOR is a key target in various therapeutic areas, including cancer, immunology, and age-related diseases. Rapamycin and its analogs, often referred to as "rapalogs," are crucial tools for studying the in vivo effects of mTOR inhibition.
These application notes provide a detailed overview of the use of rapamycin in mouse models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action: The mTOR Signaling Pathway
Rapamycin primarily acts by forming a complex with the FK506-binding protein 12 (FKBP12).[2] This rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2] mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions.[2][4][5]
-
mTORC1: Is sensitive to rapamycin and plays a key role in promoting anabolic processes like protein and lipid synthesis, while inhibiting catabolic processes such as autophagy.[3][4]
-
mTORC2: Is generally considered rapamycin-insensitive, although prolonged treatment can affect its assembly and function in some cell types. It is involved in cell survival and cytoskeletal organization, primarily through the activation of Akt.[4]
The inhibition of mTORC1 by rapamycin leads to the dephosphorylation of its downstream targets, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), resulting in reduced protein synthesis and cell growth.[5]
mTOR Signaling Pathway Diagram
Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and the inhibitory action of Rapamycin on mTORC1.
Quantitative Data from In Vivo Mouse Studies with Rapamycin
The following tables summarize quantitative data from various preclinical studies using rapamycin in mouse models.
Table 1: Rapamycin Dosing and Pharmacokinetics in Mice
| Parameter | Value | Mouse Strain | Administration | Reference |
| Dosage (in food) | 42 ppm | UM-HET3 | Oral (in food) | [6] |
| 14 mg/kg of food (~2.24 mg/kg/day) | C57BL/6J | Oral (in food) | [7] | |
| 4.7, 14, or 42 ppm | Genetically heterogeneous | Oral (in food) | [8] | |
| Dosage (injection) | 0.5 mg/kg/day | Nude mice | Intraperitoneal | [9] |
| 0.2 mg/kg/day | Psammomys obesus | Intraperitoneal | [10] | |
| Prodrug Half-life | 2.1 to 4.8 hours | CD2F1 | Intravenous | [11] |
| Sustained Levels | 0.1 to 10 µM for 48 hours (from prodrug) | CD2F1 | Intravenous | [11] |
Table 2: Effects of Rapamycin on Lifespan and Disease Models in Mice
| Endpoint | Effect | Mouse Model | Reference |
| Lifespan | ~13% average increase | Multiple strains | |
| 10% mean increase (28% if started early) | p53+/- | [12] | |
| Alzheimer's Disease | Reduced Aβ42 levels, prevented cognitive deficits | PDAPP transgenic | [13][14] |
| Cancer | Delayed tumorigenesis | p53+/- | [12] |
| Inhibited oral cancer cell colony formation | In vitro data | [15] | |
| Angiogenesis | Potently inhibited early to mid-stage angiogenesis | Nude mice | [9] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with rapamycin in mouse models.
Protocol 1: Preparation and Administration of Rapamycin
A. Oral Administration (in food)
-
Preparation: Rapamycin can be microencapsulated to improve stability and bioavailability.[6] The required amount of microencapsulated rapamycin is mixed into the rodent chow to achieve the desired concentration (e.g., 14 or 42 ppm).[6][8]
-
Administration: The rapamycin-containing chow is provided ad libitum to the experimental group. Control animals receive the same chow without rapamycin.[7]
-
Monitoring: Food consumption should be monitored to estimate the actual dose received by each animal.[7]
B. Intraperitoneal (IP) Injection
-
Preparation: Prepare a stock solution of rapamycin in a suitable vehicle (e.g., ethanol). For injection, dilute the stock solution in a vehicle such as 5% PEG400 and 5% Tween 80 in saline.
-
Administration: Administer the rapamycin solution via IP injection at the desired dosage (e.g., 0.2 mg/kg/day).[10] The injection volume should be appropriate for the mouse's weight (typically 5-10 ml/kg).
-
Control: The control group should receive vehicle-only injections.
Protocol 2: Assessment of mTORC1 Signaling Inhibition
This protocol is for verifying the biological activity of rapamycin by measuring the phosphorylation of downstream targets.
-
Tissue Collection: Euthanize mice at the desired time point after treatment. Rapidly dissect tissues of interest (e.g., liver, tumor, brain) and snap-freeze them in liquid nitrogen.[3]
-
Protein Extraction: Homogenize the frozen tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Western Blotting:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total S6K1 and 4E-BP1.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio in the rapamycin-treated group indicates mTORC1 inhibition.
-
Protocol 3: In Vivo Efficacy Studies (e.g., Tumor Xenograft Model)
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., COLO 205) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.
-
Treatment: Begin treatment with rapamycin or vehicle as described in Protocol 1.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and overall health of the animals.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors for downstream analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo mouse study using a rapamycin analog in a cancer model.
Conclusion
While specific information on "42-(2-Tetrazolyl)rapamycin" is currently limited, the extensive research on rapamycin provides a robust framework for designing and executing in vivo studies in mouse models. The protocols and data presented here offer a starting point for investigating the efficacy and mechanism of action of novel rapamycin analogs. It is imperative to conduct dose-finding and toxicity studies for any new compound before embarking on large-scale efficacy trials. Careful experimental design, including appropriate controls and endpoints, is crucial for obtaining reproducible and meaningful results.
References
- 1. Rapamycin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. KEGG PATHWAY: map04150 [kegg.jp]
- 5. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic inhibition of mTOR by rapamycin modulates cognitive and non-cognitive components of behavior throughout lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin slows aging in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin inhibition of the Akt/mTOR pathway blocks select stages of VEGF-A164-driven angiogenesis, in part by blocking S6Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR inhibition by rapamycin prevents beta-cell adaptation to hyperglycemia and exacerbates the metabolic state in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin extends lifespan and delays tumorigenesis in heterozygous p53+/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of mTOR by rapamycin abolishes cognitive deficits and reduces amyloid-beta levels in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Application Notes and Protocol for Dissolving 42-(2-Tetrazolyl)rapamycin in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound known for its potent and specific inhibition of the mammalian target of rapamycin (mTOR).[1][2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3] Rapamycin and its analogs function by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[1][3] This inhibitory action makes this compound a valuable tool in studying cellular processes such as autophagy and cell cycle progression.[1][3] This document provides a detailed protocol for the proper dissolution and handling of this compound in dimethyl sulfoxide (DMSO) to ensure experimental reproducibility and accuracy.
Quantitative Data Summary
For optimal and reproducible experimental results, the proper preparation of this compound solutions is critical. The following table summarizes the key quantitative data for dissolving and storing this compound.
| Parameter | Value | Source |
| Molecular Weight | 966.21 g/mol | [4] |
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) | [5] |
| Solubility in DMSO | ≥ 130 mg/mL (≥ 134.55 mM) | [5] |
| Storage of Powder | -20°C for up to 2 years | [4] |
| Storage of Stock Solution in DMSO | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5][6] |
Note: The use of hygroscopic (moisture-absorbing) DMSO can significantly impact the solubility of the product. It is highly recommended to use newly opened, high-purity DMSO for the preparation of stock solutions.[5]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 966.21 g/mol / 1000 = 9.66 mg
-
-
-
Weigh the this compound powder:
-
In a sterile microcentrifuge tube, carefully weigh out 9.66 mg of the compound using a calibrated analytical balance.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the powder.
-
-
Ensure Complete Dissolution:
-
Vortex the solution thoroughly until all the powder is completely dissolved.
-
If necessary, gentle warming in a 37°C water bath can aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquot and Store:
Preparation of Working Solutions
Procedure:
-
Determine the Final Working Concentration:
-
Based on your experimental requirements and the specific cell line being used, determine the final concentration of this compound needed in your cell culture medium.
-
-
Thaw a Stock Solution Aliquot:
-
Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.
-
-
Perform Serial Dilutions (if necessary):
-
For preparing low concentration working solutions, it is advisable to perform serial dilutions to ensure accuracy.
-
-
Dilute to the Final Working Concentration:
-
Directly add the appropriate volume of the stock solution (or an intermediate dilution) to the pre-warmed cell culture medium.
-
Important: To minimize precipitation, it is recommended to add the culture medium to the tube containing the DMSO stock solution, rather than the other way around.[7]
-
For example, to prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock solution to 10 mL of culture medium.
-
-
Mix Thoroughly:
-
Gently mix the medium containing this compound by swirling or inverting the tube or flask to ensure a homogenous solution before adding it to your cells.[3]
-
Visualizations
Caption: Workflow for preparing stock and working solutions of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rapamycin (DMSO solution), immunosuppressant (CAS 53123-88-9) | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Application of Zotarolimus in Drug-Eluting Stents: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotarolimus is a semi-synthetic derivative of sirolimus, belonging to the class of mTOR (mammalian target of rapamycin) inhibitors.[1] It is a potent anti-proliferative agent specifically developed for use in drug-eluting stents (DES) to prevent in-stent restenosis, the re-narrowing of a coronary artery after stent implantation.[2] This document provides detailed application notes, experimental protocols, and quantitative data related to the use of Zotarolimus in DES, intended to guide researchers and professionals in the field of cardiovascular drug and device development.
Zotarolimus-eluting stents, such as the Endeavor and Resolute series, are designed to provide controlled, local delivery of the drug to the arterial wall, thereby inhibiting the proliferation of smooth muscle cells that leads to neointimal hyperplasia and restenosis.[2] The efficacy and safety of Zotarolimus-eluting stents have been evaluated in numerous preclinical and clinical studies, demonstrating their non-inferiority, and in some aspects, superiority to other DES and bare-metal stents (BMS).
Mechanism of Action of Zotarolimus
Zotarolimus exerts its anti-proliferative effects by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] The mechanism involves the following key steps:
-
Binding to FKBP12: Zotarolimus first binds to the intracellular protein FK-binding protein 12 (FKBP12).[1]
-
Inhibition of mTORC1: The Zotarolimus-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[1]
-
Downstream Signaling Cascade Inhibition: This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[1]
-
Cell Cycle Arrest: By inhibiting these pathways, Zotarolimus effectively halts the cell cycle in the G1 phase, preventing the proliferation of vascular smooth muscle cells (VSMCs).[1]
This targeted local delivery from the stent minimizes systemic immunosuppressive effects, a potential advantage over systemically administered mTOR inhibitors.[3]
Signaling Pathway Diagram
Caption: Zotarolimus mTOR signaling pathway in vascular smooth muscle cells.
Quantitative Data from Preclinical and Clinical Studies
The performance of Zotarolimus-eluting stents has been extensively studied. The following tables summarize key quantitative data from various studies.
Table 1: Zotarolimus Elution Kinetics and Stent Characteristics
| Stent Platform | Polymer | Zotarolimus Dose | Elution Profile | Reference |
| Endeavor | Phosphorylcholine (PC) | 10 µg/mm stent length | ~95% eluted within 15 days | [4] |
| Resolute | BioLinx™ | 1.6 µg/mm² stent surface | 50% in the first week, 85% by 60 days, complete by 180 days | [5] |
| Resolute Onyx | BioLinx™ | Not specified | Controlled and extended drug release | [6] |
Table 2: Angiographic Outcomes of Zotarolimus-Eluting Stents in Clinical Trials
| Trial / Study | Stent | Comparator | Follow-up | In-Stent Late Lumen Loss (mm) | Binary Restenosis Rate (%) | Reference |
| ENDEAVOR II | Endeavor ZES | Driver BMS | 9 months | 0.61 ± 0.46 | Not specified | [7] |
| RESOLUTE All Comers | Resolute ZES | Xience V EES | 13 months | 0.27 ± 0.43 | 21.65 (in-stent stenosis) | [8] |
| RESOLUTE FIM | Resolute ZES | - | 9 months | 0.22 ± 0.27 | 0.0 |
Table 3: Clinical Outcomes of Zotarolimus-Eluting Stents in Major Clinical Trials
| Trial | Stent | Comparator | Follow-up | Target Lesion Failure (TLF) (%) | Stent Thrombosis (Definite/Probable) (%) | Reference |
| RESOLUTE All Comers | Resolute ZES | Xience V EES | 1 year | 8.2 | 2.3 | [8] |
| RESOLUTE All Comers | Resolute ZES | Xience V EES | 5 years | 17.0 (Device-Oriented Composite Endpoint) | 2.8 | |
| ZEUS | Endeavor ZES | Bare-Metal Stent | 1 year | 17.5 (MACE) | 2.0 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of Zotarolimus-eluting stents.
Protocol 1: In Vitro Zotarolimus Elution Kinetics Study
This protocol describes a method to determine the rate and extent of Zotarolimus release from a drug-eluting stent in vitro.
Materials and Reagents:
-
Zotarolimus-eluting stent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate - SDS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Zotarolimus reference standard
-
Flow-through cell apparatus (USP Apparatus 4) or a shaker bath
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Stent Preparation: Crimp the Zotarolimus-eluting stent onto a balloon catheter.
-
Elution Medium Preparation: Prepare a solution of PBS (pH 7.4) containing a surfactant (e.g., 0.5% SDS) to ensure sink conditions. The surfactant is necessary due to the hydrophobic nature of Zotarolimus.
-
Elution Setup (Flow-Through Method):
-
Place the stent mounted on the catheter into a flow-through cell.
-
Pump the pre-warmed (37°C) elution medium through the cell at a constant flow rate (e.g., 16 mL/min).
-
Collect the eluate at predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter for up to 30 days or longer).
-
-
Sample Analysis by HPLC:
-
Prepare a calibration curve using the Zotarolimus reference standard.
-
Analyze the collected eluate samples by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Set the UV detector to the appropriate wavelength for Zotarolimus (e.g., 278 nm).[10]
-
Quantify the amount of Zotarolimus in each sample using the calibration curve.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of Zotarolimus released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the elution profile.
-
Experimental Workflow: In Vitro Elution Study
Caption: Workflow for in vitro Zotarolimus elution kinetics study.
Protocol 2: In Vitro Smooth Muscle Cell Proliferation Assay
This protocol assesses the anti-proliferative activity of Zotarolimus on vascular smooth muscle cells (VSMCs).
Materials and Reagents:
-
Human aortic smooth muscle cells (HASMCs)
-
Smooth muscle cell growth medium (e.g., SmGM-2)
-
Fetal bovine serum (FBS)
-
Zotarolimus stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., WST-1 or MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HASMCs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
Drug Treatment: Prepare serial dilutions of Zotarolimus in the low-serum medium. Add the different concentrations of Zotarolimus to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., serum-stimulated).
-
Stimulation: Add a mitogen, such as platelet-derived growth factor (PDGF, e.g., 10 ng/mL), to all wells except the negative control to induce proliferation.
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Assessment:
-
Add the WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell proliferation versus the Zotarolimus concentration.
-
Calculate the IC50 value (the concentration of Zotarolimus that inhibits cell proliferation by 50%).
-
Protocol 3: In Vivo Porcine Coronary Artery Stenting Model
This protocol describes the evaluation of a Zotarolimus-eluting stent in a porcine model to assess safety and efficacy (neointimal hyperplasia).
Animal Model:
-
Domestic swine (e.g., Yorkshire), 25-30 kg.
Materials and Equipment:
-
Zotarolimus-eluting stents and bare-metal stents (as controls)
-
Angiography system
-
Intravascular ultrasound (IVUS) or Optical Coherence Tomography (OCT) system
-
Standard interventional cardiology equipment (guiding catheters, guidewires, inflation device)
-
Anesthesia and surgical equipment
-
Antiplatelet medication (Aspirin and Clopidogrel)
Procedure:
-
Pre-procedure: Administer dual antiplatelet therapy (aspirin and clopidogrel) to the animals for at least 3 days prior to the procedure.
-
Anesthesia and Vascular Access: Anesthetize the animal and gain femoral or carotid artery access using a sterile surgical technique.
-
Coronary Angiography: Introduce a guiding catheter into the coronary artery ostium and perform baseline coronary angiography to determine the target vessel size.
-
Stent Implantation:
-
Advance a guidewire into the target coronary artery (e.g., Left Anterior Descending or Right Coronary Artery).
-
Introduce the Zotarolimus-eluting stent or a control stent over the guidewire to the target lesion.
-
Deploy the stent by inflating the balloon to a predetermined pressure to achieve a stent-to-artery ratio of approximately 1.1:1.
-
Perform post-deployment angiography and IVUS/OCT to confirm proper stent expansion and apposition.
-
-
Post-procedure Care: Recover the animal from anesthesia and continue dual antiplatelet therapy for the duration of the study.
-
Follow-up:
-
At a predetermined time point (e.g., 28 days or 90 days), perform follow-up coronary angiography and IVUS/OCT to assess in-stent restenosis and neointimal hyperplasia.
-
-
Histopathology:
-
Euthanize the animal and perfuse-fix the heart.
-
Excise the stented arterial segments.
-
Embed the segments in plastic or paraffin and prepare cross-sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) and Verhoeff-Van Gieson (VVG) stains.
-
Perform histomorphometric analysis to measure neointimal area, percent area stenosis, and injury score.
-
Logical Relationship: Preclinical to Clinical Evaluation
Caption: Logical progression from preclinical to clinical evaluation of Zotarolimus-eluting stents.
Conclusion
Zotarolimus has proven to be a highly effective anti-proliferative agent for use in drug-eluting stents. Its mechanism of action through the mTOR pathway effectively inhibits the cellular processes leading to in-stent restenosis. The quantitative data from numerous studies demonstrate the favorable safety and efficacy profile of Zotarolimus-eluting stents. The provided experimental protocols offer a foundation for researchers and developers to conduct robust in vitro and in vivo evaluations of Zotarolimus-eluting stent technologies. Continued research and development in this area, focusing on optimizing drug delivery and polymer biocompatibility, will further enhance the clinical outcomes for patients with coronary artery disease.
References
- 1. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 2. Zotarolimus - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. An in vitro method using vascular smooth muscle cells to study the effect of compounds on cell proliferation and intracellular lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. [Determination of the content of zotarolimus on the drug eluting stents by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagy with 42-(2-Tetrazolyl)rapamycin
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The mechanistic Target of Rapamycin (mTOR) is a key negative regulator of autophagy. Rapamycin and its analogs are invaluable tools for studying autophagy by inhibiting mTOR complex 1 (mTORC1), thereby inducing a robust autophagic response.
These notes provide an overview of the use of rapamycin analogs for inducing and studying autophagy in a research setting.
Mechanism of Action
Rapamycin and its analogs function as allosteric inhibitors of mTORC1.[1] The molecule forms a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[1]
mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, nutrients, and energy status.[1] Under normal conditions, active mTORC1 phosphorylates and inhibits key components of the autophagy initiation machinery, including ULK1 and ATG13, thus suppressing autophagy.[2][3] Inhibition of mTORC1 by a rapamycin analog relieves this inhibition, leading to the activation of the ULK1 complex and the initiation of autophagosome formation.[2][3]
Data Presentation
The following table summarizes quantitative data for the use of rapamycin to induce autophagy in various experimental models. These values should be considered as a starting point for optimizing experiments with 42-(2-Tetrazolyl)rapamycin.
| Parameter | Cell/Animal Model | Concentration/Dose | Incubation/Treatment Time | Observed Effect |
| In Vitro | ||||
| Effective Concentration | A549 cells | 100 nmol/L | 24 hours | Increased number of autophagosomes.[4] |
| Dose-Response | Primary mouse Schwann cells | 25 nM | 2-48 hours | Time-dependent increase in LC3-II/LC3-I ratio and decrease in p62.[1] |
| Concentration-Dependent Effects | Live cells (general) | 0.5 nM - 100 nM | Up to 6 hours | Concentration-dependent effects on the rate of autophagosome formation.[5] |
| IC50 (S6K Inhibition) | T cell line | 0.05 nM | Not specified | Inhibition of IL-2-induced S6K activation. |
| In Vivo | ||||
| Systemic Administration | C57Bl/6 mice (Osteoarthritis model) | 1 mg/kg body weight/day (intraperitoneal) | 10 weeks | Activation of LC3 in articular cartilage.[6] |
| Prophylactic Treatment | 3xTg-AD mice (Alzheimer's model) | Not specified (prophylactic) | Lifelong from 2 months of age | Induced autophagy, reduced plaques and tangles.[7][8] |
| Intermittent Dosing | Middle-aged mice (longevity study) | 42 ppm in food | 3 months or intermittent | Increased survival.[9] |
Experimental Protocols
In Vitro Induction of Autophagy
This protocol describes the induction of autophagy in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Reagents for Western blotting (antibodies against LC3, p62/SQSTM1, and a loading control like β-actin or GAPDH)
-
Fluorescence microscope (for imaging GFP-LC3)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. It is recommended to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal treatment duration.
-
-
Analysis of Autophagy:
-
Western Blotting for LC3 and p62:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and p62. The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II (a lower migrating band) is a hallmark of autophagy induction. A decrease in p62 levels indicates its degradation by autophagy.
-
Probe with a loading control antibody to ensure equal protein loading.
-
-
Fluorescence Microscopy of GFP-LC3:
-
For this, you will need a cell line stably expressing a GFP-LC3 fusion protein.
-
Plate the cells on coverslips in a multi-well plate.
-
Treat the cells with this compound as described above.
-
After treatment, wash the cells with PBS and fix them.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
The formation of distinct GFP-LC3 puncta (dots) within the cytoplasm indicates the recruitment of LC3 to autophagosome membranes and is a marker of autophagy induction.
-
-
In Vivo Induction of Autophagy in a Mouse Model
This protocol provides a general guideline for inducing autophagy in mice.
Materials:
-
Experimental animals (e.g., C57Bl/6 mice)
-
This compound
-
Vehicle solution (e.g., DMSO, or as specified by the manufacturer)
-
Appropriate delivery vehicle (e.g., corn oil for oral gavage, saline for intraperitoneal injection)
-
Tissue homogenization buffer
-
Reagents for Western blotting or immunohistochemistry
Procedure:
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dose (e.g., mg/kg body weight) and the administration volume.
-
Animal Dosing: Administer this compound to the mice via the chosen route (e.g., intraperitoneal injection, oral gavage). A common dose for rapamycin is in the range of 1-5 mg/kg body weight per day.[6] A vehicle control group should be included.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the tissues of interest.
-
Analysis of Autophagy:
-
Western Blotting: Homogenize the collected tissues in lysis buffer and perform Western blotting for LC3 and p62 as described in the in vitro protocol.
-
Immunohistochemistry/Immunofluorescence: Fix the tissues in formalin, embed them in paraffin, and prepare tissue sections. Perform immunohistochemistry or immunofluorescence staining using antibodies against LC3 to visualize the presence of autophagosomes in the tissue.
-
Visualizations
Caption: mTOR signaling and its inhibition by this compound to induce autophagy.
Caption: A typical experimental workflow for studying autophagy induction in vitro.
References
- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin upregulates autophagy by inhibiting the mTOR-ULK1 pathway, resulting in reduced podocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin Upregulates Autophagy by Inhibiting the mTOR-ULK1 Pathway, Resulting in Reduced Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Inhibition - MTOR MD [mtormd.com]
- 7. Inducing autophagy by rapamycin before, but not after, the formation of plaques and tangles ameliorates cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing Autophagy by Rapamycin Before, but Not After, the Formation of Plaques and Tangles Ameliorates Cognitive Deficits | PLOS One [journals.plos.org]
- 9. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Treatment with 42-(2-Tetrazolyl)rapamycin (Temsirolimus, CCI-779)
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus. While specific data for a compound with this exact nomenclature is limited, it is structurally analogous to the well-characterized and FDA-approved rapamycin analog, Temsirolimus (CCI-779). Temsirolimus is chemically known as Rapamycin 42-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate] and is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1] These application notes will focus on the use of Temsirolimus (referred to interchangeably as its alternative name CCI-779) as a representative compound for this class of 42-substituted rapamycin analogs in cell culture applications.
Temsirolimus is widely used in cancer research due to its ability to modulate cell growth, proliferation, and survival.[2][3] It exerts its effects by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cellular metabolism and growth.[1][2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including p70 S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in cell cycle arrest at the G1 phase, induction of autophagy, and inhibition of angiogenesis.[2][4][5]
Mechanism of Action
Temsirolimus is a selective inhibitor of the mTOR signaling pathway. The mTOR protein kinase is a central regulator of cell metabolism, growth, and proliferation and exists in two distinct complexes: mTORC1 and mTORC2.[3][6] Temsirolimus primarily targets mTORC1.[2] The mechanism involves:
-
Binding to FKBP12: Temsirolimus enters the cell and binds to the immunophilin FK506-binding protein 12 (FKBP12).[1][2]
-
Inhibition of mTORC1: The Temsirolimus-FKBP12 complex binds to the FRB domain of mTOR, specifically within the mTORC1 complex.[2][7] This allosterically inhibits the kinase activity of mTORC1.
-
Downstream Effects: Inhibition of mTORC1 prevents the phosphorylation of key downstream targets that are critical for protein synthesis and cell cycle progression, such as S6K1 and 4E-BP1.[2][4] This leads to a reduction in cell proliferation, induction of autophagy, and a decrease in the production of proteins that regulate the cell cycle, such as cyclin D1.[4][5]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of Temsirolimus in various cancer cell lines. These values are critical for designing experiments and selecting appropriate treatment concentrations.
Table 1: IC50 Values of Temsirolimus in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 Value | Reference |
| SKBr3 | Breast Cancer | Proliferation Assay | - | 1.6 nM | |
| BT474 | Breast Cancer | Proliferation Assay | - | 4.3 nM | |
| A498 | Kidney Cancer | MTT Assay | 72 | 0.35 µM | [8][9] |
| A498 | Kidney Cancer | MTT Assay | 144 (6 days) | 0.5 µM | [9] |
| mTOR (cell-free) | Kinase Assay | - | - | 1.76 µM | [8][9][10] |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and passage number. It is recommended to perform a dose-response curve for your specific cell line and experimental setup.
Visualizations
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway showing the inhibitory action of Temsirolimus.
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Temsirolimus? [synapse.patsnap.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. mTORC1 inhibitors: is temsirolimus in renal cancer telling us how they really work? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
Application Notes and Protocols for Animal Dosing Strategies of Zotarolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), is a potent immunosuppressant and anti-proliferative agent.[1] Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a crucial kinase in regulating cell growth, proliferation, and survival.[2] Zotarolimus binds to the intracellular protein FK-binding protein 12 (FKBP12), and this complex then inhibits the mTORC1 signaling pathway. This inhibition leads to a cell cycle arrest in the G1 phase, thereby preventing cellular proliferation.[2] This characteristic makes Zotarolimus a key therapeutic agent in drug-eluting stents (DES) and drug-coated balloons (DCB) to prevent restenosis following angioplasty by inhibiting the proliferation of vascular smooth muscle cells.[2][3]
These application notes provide a comprehensive overview of the current understanding of Zotarolimus dosing strategies in animal models, drawing from available preclinical data. Due to a primary research focus on localized delivery, detailed information on systemic administration is limited. Therefore, where direct Zotarolimus data is unavailable, information from its analogue, sirolimus, is provided for context and guidance, with the clear distinction that these are different compounds.
Disclaimer: The following information is for research purposes only. The systemic administration of Zotarolimus in animals requires careful dose-finding and toxicology studies to establish a safe and effective therapeutic window. The provided protocols are general guidelines and must be adapted and validated by the end-user in accordance with institutional and regulatory guidelines.
Mechanism of Action: mTOR Signaling Pathway
Zotarolimus exerts its anti-proliferative effects by targeting the mTOR signaling pathway. The diagram below illustrates the key steps in this pathway and the point of intervention by Zotarolimus.
Zotarolimus mTOR Signaling Pathway
Data Presentation: Pharmacokinetics and Preclinical Findings
The following tables summarize the available quantitative data for Zotarolimus and its analogue, Sirolimus, from various animal studies.
Table 1: Pharmacokinetic Parameters of Zotarolimus in Rats
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Terminal Half-life (t½) | 9.4 hours | 7.9 hours | [4] |
Table 2: Comparative Pharmacokinetic Parameters of Sirolimus in Animal Models
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Dog | Oral | 0.1 mg/kg (single dose) | 8.39 ± 1.73 | 3.3 ± 2.5 | 140 ± 23.9 | Not Reported | [5] |
| Dog | Oral | 0.1 mg/kg (daily for 5 days) | 5.49 ± 1.99 | 4.5 ± 1.0 | 126 ± 27.1 | Not Reported | [5] |
| Rat | IV (continuous infusion) | 0.08 mg/kg/day for 14 days | Not Reported | Not Reported | Not Reported | Not Applicable | [6] |
| Rat | Oral Gavage | 10x IV dose for similar effect | Not Reported | Not Reported | Not Reported | ~10 | [6] |
Table 3: Preclinical Efficacy of Zotarolimus-Eluting Stents in Swine Coronary Arteries (28 days post-implantation)
| Parameter | Zotarolimus-Eluting Stent (10 µg/mm) | Control (Polymer-only Stent) | p-value | Reference |
| Area Stenosis (%) | 22.4 ± 8.6 | 35.7 ± 13 | 0.01 | [7] |
| Neointimal Area (mm²) | 1.69 ± 0.55 | 2.78 ± 1.07 | 0.01 | [7] |
| Neointimal Thickness (mm) | 0.25 ± 0.07 | 0.38 ± 0.13 | 0.01 | [7] |
| Lumen Area (mm²) | 6.07 ± 1.39 | 5.02 ± 1.3 | 0.01 | [7] |
Experimental Protocols
The following are generalized protocols for the administration of Zotarolimus to animal models. Researchers must develop and validate specific protocols based on their experimental design, animal model, and institutional guidelines.
General Experimental Workflow
General experimental workflow.
Protocol 1: Oral Administration in Rats (Oral Gavage)
Objective: To administer a defined oral dose of Zotarolimus to rats.
Materials:
-
Zotarolimus
-
Appropriate vehicle (e.g., a solution containing ethanol, propylene glycol, and water, or a suspension in a suitable medium like 0.5% methylcellulose). Note: Vehicle selection is critical and must be determined based on solubility and stability studies.
-
Oral gavage needles (size appropriate for the rat's weight)
-
Syringes
-
Balance for weighing animals
Procedure:
-
Animal Preparation: Acclimatize rats to handling for several days prior to the study. Fast animals overnight (with access to water) before dosing to ensure consistent absorption, if required by the study design.
-
Dose Calculation and Preparation:
-
Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[8]
-
Attach the syringe containing the dosing solution to the gavage needle.
-
Carefully insert the gavage needle into the mouth, advancing it along the palate into the esophagus. The needle should pass with minimal resistance.[9]
-
Administer the dose smoothly.
-
Withdraw the needle gently.
-
-
Post-Dosing Monitoring:
-
Observe the animal for any signs of distress, such as respiratory difficulty or lethargy, for at least 30 minutes post-dosing.
-
Monitor for any adverse effects throughout the study period.
-
Protocol 2: Intravenous Administration in Dogs
Objective: To administer a defined intravenous dose of Zotarolimus to dogs.
Materials:
-
Zotarolimus
-
Sterile vehicle for injection (e.g., a solution containing a solubilizing agent like DMSO or ethanol, diluted with saline or dextrose solution). Note: The formulation must be sterile and suitable for intravenous administration.
-
Intravenous catheters
-
Syringes and infusion pumps
-
Sterile saline
Procedure:
-
Animal Preparation: Acclimatize dogs to the experimental setting. Place an intravenous catheter in a suitable vein (e.g., cephalic or saphenous vein) using aseptic technique.
-
Dose Calculation and Preparation:
-
Weigh each dog to calculate the total dose.
-
Prepare the Zotarolimus formulation under sterile conditions. The final solution should be clear and free of particulates.
-
-
Administration:
-
The dose can be administered as a bolus injection or a controlled infusion.
-
For a bolus injection, administer the drug slowly over a period of 1-2 minutes.
-
For an infusion, use an infusion pump to deliver the drug at a constant rate over a specified time.
-
Flush the catheter with sterile saline after administration to ensure the full dose is delivered.
-
-
Post-Dosing Monitoring:
-
Monitor vital signs (heart rate, respiratory rate, temperature) during and after administration.
-
Observe for any signs of adverse reactions at the injection site or systemically.
-
Protocol 3: Evaluation of Zotarolimus-Eluting Stents in a Porcine Coronary Artery Model
Objective: To assess the in-vivo efficacy of Zotarolimus-eluting stents in reducing neointimal hyperplasia.
Materials:
-
Zotarolimus-eluting stents and control (bare-metal or polymer-only) stents
-
Angiography equipment
-
Intravascular ultrasound (IVUS) or Optical Coherence Tomography (OCT) equipment (optional)
-
Surgical instruments for vascular access
-
Antiplatelet medication (e.g., aspirin and clopidogrel)
Procedure:
-
Animal Preparation:
-
Use domestic swine of an appropriate size and age.
-
Administer dual antiplatelet therapy for several days prior to the procedure.[10]
-
Anesthetize the animal and maintain anesthesia throughout the procedure.
-
-
Stent Implantation:
-
Gain arterial access (e.g., via the femoral artery).
-
Under fluoroscopic guidance, advance a guide catheter to the coronary arteries.
-
Perform baseline angiography to select the target vessel segment.
-
Deploy the Zotarolimus-eluting or control stent in the target artery.
-
Perform post-deployment angiography to confirm proper stent placement and expansion.
-
-
Follow-up and Analysis:
-
Allow the animals to recover and maintain them on antiplatelet therapy for the duration of the study.
-
At a predetermined time point (e.g., 28 days), perform follow-up angiography and/or IVUS/OCT to assess in-stent restenosis.
-
Euthanize the animals and perfuse-fix the stented arterial segments.
-
Process the tissue for histopathological analysis to quantify neointimal area, inflammation, and other relevant parameters.[10]
-
Conclusion
The available data on Zotarolimus in animal models is heavily concentrated on its application in drug-eluting technologies for localized arterial delivery. While some pharmacokinetic data exists for systemic administration in rats, there is a notable lack of information for larger animal models, as well as a deficiency in publicly available toxicology data (MTD, NOAEL). The provided protocols offer a general framework for initiating preclinical studies with Zotarolimus, but it is imperative that researchers conduct their own dose-finding and safety studies to establish appropriate dosing regimens for their specific research questions and animal models. The use of data from the analogue sirolimus can provide valuable context for initial study design, but should be interpreted with caution. Future research into the systemic pharmacokinetics and safety profile of Zotarolimus will be crucial for expanding its potential therapeutic applications beyond localized delivery.
References
- 1. Zotarolimus - Wikipedia [en.wikipedia.org]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. A Snapshot on Clinical Trials on Zotarolimus DES: A Repurposing Drug against Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of second-generation everolimus- and zotarolimus-eluting coronary stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Acute toxicity – MTD/NOAEL studies | Bienta [bienta.net]
- 10. Histopathological Comparison among Biolimus, Zotarolimus and Everolimus-Eluting Stents in Porcine Coronary Restenosis Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 42-(2-Tetrazolyl)rapamycin in Anti-Aging Research
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation in response to nutrients and growth factors.[1][2] The mTOR signaling pathway is fundamental to the aging process; its inhibition has been shown to extend lifespan in numerous model organisms, including yeast, worms, flies, and mice.[1][3][4] Rapamycin, a macrolide compound discovered in the soil of Easter Island, is a potent and specific inhibitor of the mTOR Complex 1 (mTORC1).[1][5] Its demonstrated ability to prolong lifespan and improve healthspan in preclinical models has established it as a benchmark for anti-aging interventions.[6][7]
However, chronic rapamycin administration has potential side effects, including immunosuppression and metabolic dysregulation, partly attributed to the off-target inhibition of mTOR Complex 2 (mTORC2) with long-term use.[1][8] This has spurred the development of rapamycin analogs, or "rapalogs," designed to offer a more favorable therapeutic window. 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (ABT-578), is a semisynthetic derivative of rapamycin created by substituting a tetrazole ring at the C-42 position.[9] This modification enhances its lipophilic nature.[9] While primarily developed for use in drug-eluting stents, its properties as a rapalog make it a compound of interest for anti-aging research, focusing on targeted mTORC1 inhibition while potentially minimizing adverse effects.
Mechanism of Action
Like its parent compound, this compound functions by first forming a complex with the intracellular immunophilin FKBP12.[2][5] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR kinase, specifically preventing the association of the regulatory protein Raptor with mTOR.[2][10] This allosterically inhibits the activity of the mTORC1 complex.[10]
mTORC1 inhibition has several key downstream effects relevant to aging:
-
Inhibition of Protein Synthesis: mTORC1 normally phosphorylates and activates S6 Kinase 1 (S6K1) and inactivates the translation repressor 4E-binding protein 1 (4E-BP1).[1] By inhibiting mTORC1, this compound reduces S6K1 activity and allows 4E-BP1 to sequester the translation initiation factor eIF4E, leading to a global decrease in protein synthesis, a process strongly linked to longevity.[1]
-
Induction of Autophagy: mTORC1 suppresses autophagy by phosphorylating key proteins in the autophagy initiation complex, such as ULK1.[1] Inhibition of mTORC1 lifts this suppression, promoting cellular autophagy, a critical process for clearing damaged organelles and misfolded proteins that accumulate with age.[5]
Chronic treatment with rapamycin can disrupt mTORC2 assembly and function, which is associated with undesirable metabolic side effects like glucose intolerance.[1][11] The development of rapalogs and specific dosing regimens aims to maximize mTORC1 inhibition while sparing mTORC2 function.[12]
Key Experimental Findings with Rapamycin and Analogs
While specific, comprehensive anti-aging studies on this compound are not as widely published as those for rapamycin, the extensive data on rapamycin serves as a strong foundation for its potential. Research has consistently shown that mTORC1 inhibition by rapamycin robustly extends lifespan and improves multiple healthspan metrics.
| Model Organism | Treatment Details | Key Quantitative Outcomes | Reference |
| Genetically Heterogeneous Mice | Started at 20 months of age (equivalent to ~60 human years) | Extended mean and maximum lifespan in both males and females. | [5][13] |
| Genetically Heterogeneous Mice | Started at 9 months of age | Extended median lifespan by 10% (males) and 18% (females). Extended maximum lifespan by 16% (males) and 13% (females). | [13][14] |
| C57BL/6J Mice (Male) | Chronic administration started at young or old age | Significant extension of lifespan. | [6] |
| FVB/N HER-2/neu Mice | N/A | Extended maximum lifespan and delayed cancer onset. | [13] |
| Elderly Humans (≥65 years) | mTOR inhibitors (everolimus-based) for 6 weeks | Improved immune response to influenza vaccine. Reduced incidence of infections by ~40% over the following year. | [15][16] |
Signaling Pathway Visualization
The diagram below illustrates the central role of the mTOR pathway in cellular regulation and highlights the inhibitory action of this compound on mTORC1.
Experimental Protocols
The following protocols are standardized methods for assessing the efficacy of rapalogs like this compound in preclinical anti-aging studies.
Protocol: In Vivo Lifespan and Healthspan Study in Mice
This protocol outlines a long-term study to determine the effect of this compound on the lifespan and healthspan of aging mice.
3.1.1 Materials and Reagents
-
Aged mice (e.g., C57BL/6J or genetically heterogeneous stock, 18-20 months old)
-
This compound (Zotarolimus)
-
Vehicle solution (e.g., 5% Tween-80, 5% PEG-400, Carboxymethylcellulose)
-
Standard rodent chow
-
Equipment for healthspan assays (grip strength meter, rotarod, glucometer)
3.1.2 Experimental Workflow Visualization
3.1.3 Procedure
-
Acclimation & Baseline: Acclimate aged mice to the facility for at least two weeks. Record baseline body weight and perform healthspan tests (e.g., grip strength, rotarod performance) before the start of treatment.[17]
-
Randomization: Randomly assign mice to a control (vehicle) group and one or more treatment groups (e.g., different doses of this compound).
-
Compound Administration: Prepare the compound in the vehicle. Administer daily or intermittently via oral gavage, intraperitoneal injection, or formulated in the diet. Dosing for rapamycin in mice is often in the range of 2-8 mg/kg body weight.[18]
-
Lifespan Monitoring: Monitor animals daily for health status. Record the date of natural death for each animal. Humane endpoints should be established with veterinary staff.
-
Healthspan Assessment: At regular intervals (e.g., every 3 months), perform a battery of functional tests:
-
Grip Strength Test: Assess forelimb muscle strength using a grip strength meter.[17]
-
Rotarod Test: Evaluate motor coordination and balance by measuring the latency to fall from an accelerating rotating rod.[17]
-
Glucose Tolerance Test (GTT): After a 16-hour fast, administer an intraperitoneal glucose bolus (1 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes to assess metabolic function.[17][18]
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare them using the log-rank test to determine effects on lifespan.
-
Analyze healthspan data using appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare functional decline between groups over time.
-
Protocol: In Vitro Western Blot for mTORC1 Pathway Activity
This protocol describes how to measure the phosphorylation status of mTORC1 downstream targets in tissue lysates (e.g., liver, muscle) from treated animals to confirm target engagement.
3.2.1 Materials and Reagents
-
Tissue samples from control and treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-total-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
3.2.2 Procedure
-
Protein Extraction: Homogenize harvested tissue samples in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Incubate the membrane with primary antibodies against phosphorylated and total mTORC1 targets overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate to the membrane and visualize protein bands using a chemiluminescence imaging system.[17]
-
Quantify band intensities using densitometry software. Normalize the signal of each phosphorylated protein to its corresponding total protein to determine the relative level of pathway inhibition.[17]
-
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Can Rapamycin Really Slow Down Aging? Here's What the Latest Research Says [verywellhealth.com]
- 5. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin extends life- and health span because it slows aging | Aging [aging-us.com]
- 7. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 14. lifespan.io [lifespan.io]
- 15. The potential of rapalogs to enhance resilience against SARS-CoV-2 infection and reduce the severity of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencealert.com [sciencealert.com]
- 17. benchchem.com [benchchem.com]
- 18. Duration of Rapamycin Treatment Has Differential Effects on Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurodegenerative Disease Models with 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 42-(2-Tetrazolyl)rapamycin is a specific analog of rapamycin. As of the current date, publicly available research specifically detailing the use of this compound in neurodegenerative disease models is limited. The following application notes and protocols are based on the well-documented effects and methodologies of rapamycin and its other analogs (rapalogs) such as everolimus and temsirolimus in this field of study. It is assumed that this compound, as an mTOR inhibitor, will exhibit a similar mechanism of action and that these protocols will serve as a relevant starting point for investigation. Researchers should optimize these protocols based on their specific experimental setup and the unique properties of this compound.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark of these diseases is the accumulation of misfolded and aggregated proteins. The mechanistic target of rapamycin (mTOR) signaling pathway is a crucial regulator of cellular growth, proliferation, and metabolism.[1] Dysregulation of the mTOR pathway has been implicated in the pathogenesis of several neurodegenerative disorders.
This compound is an analog of rapamycin, a potent and specific inhibitor of the mTORC1 complex.[2] By inhibiting mTORC1, rapamycin and its analogs stimulate autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates.[3] This induction of autophagy is a primary mechanism through which these compounds are thought to exert their neuroprotective effects in various disease models.[3] These application notes provide a comprehensive guide for utilizing this compound to study its therapeutic potential in preclinical models of neurodegenerative diseases.
Mechanism of Action: mTOR Inhibition and Autophagy Induction
Rapamycin and its analogs, including this compound, exert their effects by forming a complex with the intracellular receptor FKBP12. This complex then binds to and allosterically inhibits the mTORC1 kinase. Inhibition of mTORC1 leads to the dephosphorylation and activation of Unc-51-like kinase 1 (ULK1), a key initiator of autophagy. This process triggers the formation of autophagosomes, which engulf cytoplasmic components, including pathological protein aggregates, and fuse with lysosomes for degradation.
Quantitative Data from Preclinical Studies with Rapalogs
The following tables summarize representative quantitative data from studies using rapamycin and its analogs in various neurodegenerative disease models. These values can serve as a reference for designing experiments with this compound.
Table 1: Efficacy of Rapalogs in Alzheimer's Disease Models
| Animal Model | Compound | Dose & Administration | Duration | Key Findings | Reference |
| 3xTg-AD Mice | Rapamycin | 2.24 mg/kg/day in diet | Lifelong from 2 months | Reduced Aβ plaques and neurofibrillary tangles, improved cognitive deficits. | [4] |
| PDAPP Mice | Rapamycin | 2.24 mg/kg/day in diet | 10 months | Prevented cognitive deficits and lowered Aβ42 levels. | [4] |
| APP/PS1 Mice | Temsirolimus | 10 mg/kg, i.p., every other day | 2 months | Enhanced Aβ clearance, attenuated apoptosis, and improved spatial memory. | [5] |
| 5xTAD Mice | Everolimus | 5 or 10 mg/kg, i.p., every other day | 8 weeks | Improved learning and spatial memory, enhanced mitochondrial function. | [6] |
Table 2: Efficacy of Rapalogs in Parkinson's Disease Models
| Animal Model | Compound | Dose & Administration | Duration | Key Findings | Reference |
| MPTP-induced Mice | Rapamycin | 1 mg/kg/day, i.p. | 7 days | Restored lysosome-mediated clearance of autophagosomes and reduced dopaminergic cell death. | [3] |
| MPTP-induced Mice | Rapamycin | 5 mg/kg/day, i.p. | 7 days | Protected dopaminergic neurons and improved motor function. | [7] |
Table 3: Efficacy of Rapalogs in Huntington's Disease Models
| Animal Model | Compound | Dose & Administration | Duration | Key Findings | Reference |
| N171-82Q Mice | Temsirolimus | 20 mg/kg, i.p., 3x/week | 4 weeks | Reduced mTOR activity, improved motor function, and decreased huntingtin aggregation. | [3] |
| R6/2 Mice | Rapamycin | 20 mg/kg/day, i.p. | From 5 weeks of age | Improved motor function and extended survival. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in neurodegenerative disease models.
In Vivo Administration in Mouse Models
Objective: To administer this compound to mouse models of neurodegenerative diseases.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, ethanol, or a commercially available formulation)
-
Saline or PBS
-
Animal model of choice (e.g., 3xTg-AD, MPTP-induced, or R6/2 mice)
-
Gavage needles or injection syringes
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO or ethanol.
-
Further dilute the stock solution in a vehicle appropriate for the route of administration (e.g., corn oil for oral gavage, or saline with a solubilizing agent like Tween-80 for intraperitoneal injection).
-
The final concentration of the organic solvent should be minimized to avoid toxicity. A typical final DMSO concentration is <5%.
-
-
Administration:
-
Oral Gavage: Administer the prepared solution directly into the stomach of the mouse using a gavage needle. The volume should be adjusted based on the mouse's weight (typically 5-10 ml/kg).
-
Intraperitoneal (i.p.) Injection: Inject the solution into the peritoneal cavity of the mouse using a sterile syringe and needle.
-
Dietary Admixture: For chronic studies, this compound can be mixed into the animal chow. The concentration in the feed should be calculated based on the average daily food consumption of the mice to achieve the desired daily dose.
-
-
Dosing Regimen:
-
The dosing frequency and duration will depend on the specific study design and the pharmacokinetic properties of this compound. Based on studies with other rapalogs, a daily or every-other-day administration for several weeks to months is common.
-
Western Blot Analysis of mTOR Pathway and Autophagy Markers
Objective: To quantify the levels of key proteins in the mTOR signaling pathway and markers of autophagy in brain tissue lysates.
Materials:
-
Brain tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Homogenize brain tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphoproteins to their total protein counterparts and all proteins to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
-
Immunohistochemistry for Pathological Markers
Objective: To visualize and quantify pathological markers (e.g., Aβ plaques, neurofibrillary tangles, or huntingtin aggregates) and neuronal loss in brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Aβ, anti-phospho-tau, anti-huntingtin, anti-NeuN)
-
Biotinylated secondary antibodies
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval by heating the sections in the appropriate buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
-
Visualization and Analysis:
-
Develop the color reaction using a DAB substrate kit.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections.
-
Capture images using a microscope and quantify the area of positive staining or the number of positive cells using image analysis software.
-
Conclusion
This compound, as a potent mTOR inhibitor, holds significant promise for the study of neurodegenerative diseases. The protocols and data presented here, derived from extensive research on rapamycin and its analogs, provide a solid foundation for researchers to investigate the therapeutic potential of this specific compound. By leveraging these established methodologies, scientists can effectively evaluate the efficacy of this compound in clearing pathological protein aggregates, preventing neuronal loss, and improving functional outcomes in relevant preclinical models. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound to tailor its application in the pursuit of novel treatments for these devastating disorders.
References
- 1. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Age-Related Neurodegeneration Prevention Through mTOR Inhibition: Potential Mechanisms and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological mTOR inhibitors in ameliorating Alzheimer’s disease: current review and perspectives [frontiersin.org]
- 5. Temsirolimus promotes autophagic clearance of amyloid-β and provides protective effects in cellular and animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Everolimus alleviates cognitive dysfunction in 5×FAD mice by regulating mitochondrial function and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog. The information provided is based on established methods for improving the solubility of poorly water-soluble compounds, with a particular focus on strategies successfully applied to the parent compound, rapamycin.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound known to be soluble?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of ≥ 130 mg/mL. The parent compound, rapamycin, is also soluble in other organic solvents such as ethanol, methanol, chloroform, acetone, and N,N-dimethylformamide.[2]
Q3: What are the primary strategies for improving the water solubility of this compound?
A3: Based on extensive research on rapamycin and other poorly soluble drugs, the primary strategies include:
-
Co-solvency: Utilizing a mixture of water-miscible solvents.
-
Hydrotropy: Using agents to increase the solubility of a solute.
-
Formulation with Excipients: Incorporating solubilizing agents such as cyclodextrins and surfactants.
-
Nanoparticle Formulations: Creating nanosuspensions or nanomicelles to increase surface area and dissolution.
-
Solid Dispersions: Dispersing the compound in a solid matrix to enhance dissolution.
-
Chemical Modification: Synthesizing more soluble derivatives or prodrugs.
Q4: Can pH adjustment be used to improve the solubility of this compound?
A4: It is unlikely that pH adjustment will significantly improve the aqueous solubility of this compound. The parent compound, rapamycin, lacks ionizable functional groups within the typical pH range of 1-10, and therefore, its solubility is not pH-dependent.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The compound has exceeded its solubility limit in the aqueous medium. | 1. Increase the proportion of co-solvent: If using a co-solvent system (e.g., DMSO/buffer), increase the percentage of the organic solvent. 2. Utilize a solubilizing excipient: Incorporate a solubilizing agent such as a cyclodextrin (e.g., HP-β-CD) or a surfactant (e.g., Polysorbate 80) into the aqueous medium before adding the compound. 3. Explore "Facilitated Hydrotropy": Consider a formulation containing a combination of co-solvents (e.g., ethanol, propylene glycol) and a hydrotrope (e.g., benzyl alcohol, sodium benzoate).[3] |
| Inconsistent or low bioavailability in in vivo experiments. | Poor dissolution of the compound in the gastrointestinal tract or systemic circulation. | 1. Develop a nanoformulation: Prepare a nanosuspension or nanomicellar formulation to increase the surface area and dissolution rate.[4] 2. Create a solid dispersion: Formulate the compound with a hydrophilic carrier to improve its dissolution profile. 3. Consider a lipid-based formulation: If the compound is lipophilic, a self-emulsifying drug delivery system (SEDDS) may improve absorption. |
| Difficulty preparing a stock solution at the desired concentration. | The chosen solvent is not optimal for the required concentration. | 1. Use DMSO for high-concentration stock solutions: this compound is highly soluble in DMSO.[2] 2. Consult solubility data for rapamycin: As a starting point, refer to the solubility of rapamycin in various organic solvents to select an appropriate solvent for your desired concentration. |
Data Presentation
Table 1: Approximate Solubility of Rapamycin in Various Solvents
This data for the parent compound, rapamycin, can be used as a guideline for selecting solvents for this compound.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | >500 |
| Benzyl alcohol | ~400 |
| Dimethyl acetamide (DMA) | ~500 |
| N-Methyl-2-pyrrolidinone (NMP) | >120 |
| Dimethyl isosorbide (DMI) | >110 |
| γ-Butyrolactone | >100 |
| Ethanol | ~90 |
| Polyethylene glycol 400 (PEG 400) | <30 |
| Propylene glycol (PG) | <15 |
| Water | 0.0026 |
Source: Adapted from Simamora et al., 2001.[3]
Table 2: Solubility of Rapamycin in Co-solvent/Hydrotrope Mixtures
This table demonstrates the significant increase in rapamycin solubility using the principle of facilitated hydrotropy, a promising approach for this compound.
| Solvent System (% v/v) | Rapamycin Solubility (mg/mL) |
| 10% Ethanol, 40% Propylene Glycol in Water | 0.297 |
| 10% Ethanol, 40% Propylene Glycol, 5% Benzyl Alcohol in Water | 3.5 |
| 10% Ethanol, 40% Propylene Glycol, 5% Benzoate Buffer in Water | 2.5 |
| 10% Ethanol, 40% Propylene Glycol, 5% Benzyl Alcohol, 5% Benzoate Buffer in Water | 12.5 |
Source: Adapted from Simamora et al., 2001.[3]
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent/Hydrotrope System
This protocol is adapted from the "facilitated hydrotropy" method demonstrated to be effective for rapamycin.[3]
-
Prepare the Vehicle:
-
In a sterile container, combine 10% (v/v) ethanol and 40% (v/v) propylene glycol.
-
Add 5% (v/v) benzyl alcohol and 5% (v/v) of a benzoate buffer (equimolar benzoic acid and sodium benzoate).
-
Add water to bring the final volume to 100%.
-
Mix thoroughly until a clear, homogenous solution is formed.
-
-
Dissolve this compound:
-
Weigh the desired amount of this compound.
-
Add the prepared vehicle to the compound.
-
Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Sterilization (if required):
-
Filter the final solution through a 0.22 µm sterile filter.
-
Protocol 2: Preparation of a Nanomicellar Formulation
This protocol is a general guideline based on methods used for creating nanomicellar formulations of rapamycin.[4]
-
Prepare the Organic Phase:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
In the same solution, dissolve an amphiphilic block copolymer (e.g., Pluronic® F-127) and a stabilizer (e.g., Pluronic® L-92).
-
-
Prepare the Aqueous Phase:
-
Prepare an aqueous solution, which may contain a buffer and an acidifier (e.g., citric acid).
-
-
Form the Nanomicelles:
-
Slowly add the organic phase to the aqueous phase while stirring continuously.
-
Continue stirring for a specified period (e.g., 30 minutes) at room temperature to allow for self-assembly of the micelles.
-
-
Remove the Organic Solvent:
-
Use a rotary evaporator to remove the organic solvent from the mixture.
-
-
Characterization:
-
Characterize the resulting nanomicellar suspension for particle size, drug loading, and stability.
-
Visualizations
Caption: mTOR signaling pathway inhibited by this compound.
Caption: General workflow for enhancing aqueous solubility.
Caption: Key components for improving aqueous formulation.
References
Technical Support Center: 42-(2-Tetrazolyl)rapamycin (Tetzrapamycin) In Vivo Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin (Tetzrapamycin) formulations for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Tetzrapamycin, is a derivative of rapamycin.[1] Like rapamycin, it is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase involved in regulating cell growth, proliferation, metabolism, and survival.[2][3][4][5] Tetzrapamycin is expected to function by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to the mTOR complex 1 (mTORC1), inhibiting its downstream signaling.[5]
Q2: What are the main challenges in formulating Tetzrapamycin for in vivo studies?
A2: The primary challenge in formulating Tetzrapamycin, similar to other rapamycin analogs, is its poor water solubility.[6][7] This can lead to low bioavailability, inconsistent drug exposure, and potential precipitation at the injection site or in the bloodstream, making it difficult to achieve therapeutic concentrations in target tissues.[8][9][10]
Q3: What are some common formulation strategies for poorly soluble drugs like Tetzrapamycin?
A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds for in vivo studies. These include:
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Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[11]
-
Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.[8]
-
Lipid-based formulations: Dissolving the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).[8][9][12]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[11][12]
-
Inclusion complexes: Using cyclodextrins to form complexes that enhance aqueous solubility.[8][12]
Q4: How should I store a stock solution of Tetzrapamycin?
A4: For a stock solution of this compound, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Tetzrapamycin upon dilution with aqueous buffer. | The aqueous buffer is a poor solvent for the drug, and the concentration exceeds its solubility limit. | 1. Optimize the co-solvent system: Increase the proportion of the organic co-solvent in the final formulation. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). 2. Incorporate a surfactant: Add a biocompatible surfactant such as Tween® 80 or Cremophor® EL to the formulation to help maintain the drug in solution. 3. Use a lipid-based formulation: Consider formulating the drug in a lipid vehicle like sesame oil or a self-emulsifying system. |
| Inconsistent results or low drug exposure in vivo. | Poor bioavailability due to low solubility and slow dissolution rate in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration). | 1. Particle size reduction: If using a suspension, consider micronization or nano-milling to increase the surface area and dissolution rate.[11][12] 2. Formulate as a solution: Develop a clear, stable solution using co-solvents, surfactants, or cyclodextrins to ensure the drug is readily available for absorption.[8][11] 3. Lipid-based formulations: These can enhance oral absorption by utilizing lipid absorption pathways.[8][9] |
| Toxicity or adverse events in animal models. | The formulation vehicle (e.g., high concentration of organic solvents or surfactants) may be causing toxicity. | 1. Toxicity testing of the vehicle: Administer the vehicle alone to a control group of animals to assess its tolerability. 2. Minimize harsh excipients: Reduce the concentration of potentially toxic excipients like DMSO or Cremophor® EL to the lowest effective level. 3. Explore alternative formulations: Investigate more biocompatible options such as lipid-based formulations or nanosuspensions. |
| Difficulty in achieving a high enough concentration for dosing. | The solubility of Tetzrapamycin in the chosen vehicle is insufficient for the required dose volume. | 1. Screen multiple excipients: Test the solubility of Tetzrapamycin in a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a more effective system. 2. Combination approaches: Employ a combination of solubilization techniques, such as a co-solvent system with a surfactant.[11] 3. pH adjustment (if applicable): If the molecule has ionizable groups, adjusting the pH of the formulation might improve solubility.[8] |
Experimental Protocols
Protocol 1: Basic Co-Solvent Formulation for Intraperitoneal (IP) Injection
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% Tween® 80 and 5% PEG 400 in sterile saline.
-
Final Formulation: On the day of injection, dilute the Tetzrapamycin stock solution with the prepared vehicle to the desired final concentration. For example, to achieve a 1 mg/mL final concentration, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.
-
Administration: Vortex the final formulation thoroughly before drawing it into a syringe for IP injection. Ensure the final concentration of DMSO is low (typically <5%) to minimize toxicity.
Protocol 2: Oral Gavage Formulation
-
Solubilization: Dissolve this compound in a minimal amount of a suitable solvent like ethanol or DMSO.
-
Vehicle Addition: Add a lipid-based vehicle such as sesame oil or a commercially available self-emulsifying drug delivery system (SEDDS) to the solubilized drug.
-
Homogenization: Mix thoroughly, using sonication if necessary, to ensure a uniform solution or suspension.
-
Administration: Administer the formulation to the animals using a gavage needle.
Data Presentation
Table 1: Solubility of Rapamycin Analogs in Common Solvents (Illustrative)
| Solvent | Approximate Solubility | Notes |
| DMSO | > 50 mg/mL | Good for stock solutions, but can be toxic at high concentrations in vivo. |
| Ethanol | ~10-20 mg/mL | Often used as a co-solvent. |
| PEG 400 | ~5-15 mg/mL | A common co-solvent and viscosity modifier. |
| Water | < 1 µg/mL | Essentially insoluble in aqueous solutions. |
| Sesame Oil | ~1-5 mg/mL | A potential vehicle for oral or subcutaneous administration. |
Note: This table provides illustrative solubility data for rapamycin analogs. The exact solubility of this compound should be determined experimentally.
Table 2: Common Excipients for Formulating Poorly Soluble Drugs
| Excipient Type | Examples | Primary Use |
| Co-solvents | DMSO, Ethanol, Propylene Glycol, PEG 300/400 | To increase the amount of drug that can be dissolved in the vehicle. |
| Surfactants | Tween® 20/80, Cremophor® EL, Solutol® HS 15 | To improve solubility and stability by forming micelles. |
| Lipids/Oils | Sesame Oil, Corn Oil, Miglyol® 812 | As a vehicle for lipid-based formulations to enhance oral absorption. |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | To form inclusion complexes that increase aqueous solubility. |
Visualizations
Caption: Experimental workflow for Tetzrapamycin in vivo studies.
Caption: Tetzrapamycin's inhibition of the mTORC1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cusabio.com [cusabio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. raybiotech.com [raybiotech.com]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53-/- mice by delaying carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin (Torkinib/PP242) Dosage for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin (also known as Torkinib or PP242) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Torkinib/PP242) and how does it work?
A1: this compound, commonly known as Torkinib or PP242, is a selective and ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase.[1][2] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1) allosterically, Torkinib targets the ATP-binding site of the mTOR kinase domain. This allows it to inhibit both mTORC1 and mTORC2.[1][2] This dual inhibition leads to a more potent blockage of cell proliferation and downstream signaling pathways, including the phosphorylation of Akt and cap-dependent translation, compared to rapamycin alone.[1]
Q2: What is a typical effective concentration range for Torkinib in cell culture?
A2: The effective concentration of Torkinib is highly dependent on the cell line and the duration of exposure. Generally, GI50 (concentration for 50% growth inhibition) values can range from the low nanomolar to the low micromolar range.[2][3] For example, it has shown potent anti-proliferative effects in various cancer cell lines, with GI50 values reported as 12 nM in p190-transformed murine bone marrow cells, 90 nM in SUP-B15 cells, and up to 2.13 µM in 786-O cells.[2][3] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.
Q3: How should I prepare and store Torkinib stock solutions?
A3: Torkinib is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[4] Ensure the compound is fully dissolved, using vortexing or brief sonication if necessary.[4] It is soluble in DMSO at concentrations up to 50-62 mg/mL.[1][3][5] For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Store the DMSO stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] When preparing working solutions, pre-warming the cell culture medium to 37°C can aid in solubility.[4]
Q4: How does Torkinib's activity compare to Rapamycin?
A4: Torkinib is generally more effective at inhibiting cell proliferation than rapamycin.[1] This is attributed to its ability to inhibit both mTORC1 and mTORC2, whereas rapamycin primarily targets mTORC1.[1] Torkinib can inhibit cap-dependent translation under conditions where rapamycin has no effect.[6] However, in some contexts, rapamycin may appear more potent in specific assays due to its different mechanism of action and the specific downstream effectors being measured.[6]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect on cell viability.
-
Potential Cause:
-
Suboptimal Drug Concentration: The concentration of Torkinib may be too low or too high for the specific cell line.
-
Incorrect Incubation Time: The duration of treatment may be insufficient for the effects to manifest.
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Cell Line Insensitivity: The cell line may be resistant to mTOR inhibition.
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Compound Degradation: Improper storage or handling of Torkinib may have led to its degradation.
-
-
Solution:
-
Perform a Dose-Response and Time-Course Experiment: Test a wide range of Torkinib concentrations (e.g., from 1 nM to 10 µM) and measure cell viability at different time points (e.g., 24, 48, and 72 hours) to determine the optimal conditions.
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Verify Cell Line Sensitivity: Confirm that your cell line expresses the necessary components of the mTOR pathway and is known to be sensitive to mTOR inhibitors.
-
Ensure Proper Compound Handling: Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Include Positive and Vehicle Controls: Use a known mTOR inhibitor as a positive control and a vehicle-only (DMSO) control to ensure the assay is working correctly and to account for any solvent effects.
-
Issue 2: Drug precipitation in cell culture medium.
-
Potential Cause:
-
Poor Solubility: Torkinib has limited solubility in aqueous solutions.
-
High Final Concentration: The desired working concentration may exceed the solubility limit in the culture medium.
-
-
Solution:
-
Optimize Stock Solution and Dilution: Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in pre-warmed (37°C) culture medium.[4]
-
Avoid High DMSO Concentrations: Ensure the final DMSO concentration in the well is not toxic to the cells (typically <0.1%).
-
Vortex During Dilution: Mix thoroughly at each dilution step to ensure the compound is evenly dispersed.
-
Issue 3: Unexpected or off-target effects observed.
-
Potential Cause:
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Feedback Loop Activation: Inhibition of the mTOR pathway can sometimes lead to the activation of other pro-survival signaling pathways, such as the ERK/MAPK pathway, as a resistance mechanism.[7]
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Off-Target Kinase Inhibition: While highly selective for mTOR, at higher concentrations, Torkinib can inhibit other kinases such as PKCα, PKCβII, and JAK2.[1]
-
-
Solution:
-
Monitor for Feedback Activation: Perform Western blot analysis to check the phosphorylation status of key proteins in other signaling pathways, such as p-ERK. If feedback activation is detected, consider co-treatment with an inhibitor of that pathway (e.g., a MEK inhibitor for the ERK pathway).[7]
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Use the Lowest Effective Concentration: Once the optimal dose is determined, use the lowest concentration that achieves the desired biological effect to minimize the risk of off-target effects.
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Use Genetic Controls: To confirm that the observed effects are due to mTOR inhibition, consider using siRNA or shRNA to knock down mTOR and see if it replicates the phenotype observed with Torkinib treatment.[8]
-
Data Presentation
Table 1: Reported IC50/GI50 Values of Torkinib (PP242) in Various Cell Lines
| Cell Line | Assay Type | IC50/GI50 Value | Incubation Time |
| p190-transformed murine BM | Growth Inhibition | 12 nM | Not Specified |
| SUP-B15 | Growth Inhibition | 90 nM | Not Specified |
| K562 | Growth Inhibition | 85 nM | Not Specified |
| SKOV3 | Growth Inhibition | 0.49 µM | Not Specified |
| PC3 | Growth Inhibition | 0.19 µM | Not Specified |
| 786-O | Growth Inhibition | 2.13 µM | Not Specified |
| U87 | Growth Inhibition | 1.57 µM | Not Specified |
| HT-p21 | Functional Assay (p-S6K) | 50-1250 nM | 24 h |
| U87vIII | Functional Assay (mTORC1/2) | 0.04-2.5 µM | 24 h |
| Gastric Cancer Cell Lines (AGS, MKN45) | Cell Viability (CCK-8) | 200-500 nM (IC50) | 24 h |
| Human Microvascular Endothelial Cells (HMEC) | Growth Inhibition | ~50 nM (50% inhibition) | 48 h |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Growth Inhibition | ~200 nM (50% inhibition) | 48 h |
Note: These values are for reference only and the optimal concentration should be determined experimentally for your specific cell line and conditions.[2][3][5]
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of Torkinib using an MTS Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Torkinib on adherent cells in a 96-well plate format using a colorimetric MTS assay.
Materials:
-
Torkinib (PP242)
-
DMSO (cell culture grade)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency, then harvest using standard trypsinization methods. b. Resuspend cells in complete medium and perform a cell count. c. Dilute the cell suspension to the optimal seeding density (typically 2,000-10,000 cells/well, which should be optimized for your cell line's growth rate to ensure they are in the exponential growth phase at the end of the assay).[9][10] d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[1][2] Include wells with medium only for background control. e. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Torkinib Preparation and Treatment: a. Prepare a 10 mM stock solution of Torkinib in DMSO. b. Perform serial dilutions of the Torkinib stock solution in complete culture medium to achieve final desired concentrations (e.g., a 10-point dilution series from 10 µM down to 0.1 nM). Remember to prepare a vehicle control with the same final concentration of DMSO as the highest Torkinib concentration. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Torkinib or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: a. After the incubation period, add 20 µL of the MTS reagent solution to each well, including the background control wells.[1][2][5] b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to allow for sufficient color development without saturation. c. Measure the absorbance at 490 nm using a microplate reader.[2][5]
-
Data Analysis: a. Subtract the average absorbance of the background control wells from all other absorbance readings. b. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100 c. Plot the % Viability against the logarithm of the Torkinib concentration. d. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Torkinib that causes 50% inhibition of cell viability.[6][11][12]
-
Mandatory Visualizations
Caption: Torkinib (PP242) inhibits both mTORC1 and mTORC2 complexes.
Caption: Experimental workflow for optimizing Torkinib dosage.
Caption: Decision tree for troubleshooting Torkinib experiments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. clyte.tech [clyte.tech]
- 7. The PP242 Mammalian Target of Rapamycin (mTOR) Inhibitor Activates Extracellular Signal-regulated Kinase (ERK) in Multiple Myeloma Cells via a Target of Rapamycin Complex 1 (TORC1)/ Eukaryotic Translation Initiation Factor 4E (eIF-4E)/RAF Pathway and Activation Is a Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 42-(2-Tetrazolyl)rapamycin (Zotarolimus) Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 42-(2-Tetrazolyl)rapamycin (zotarolimus) in solution. The following information is intended to help prevent degradation and ensure the integrity of your experiments.
Troubleshooting Guide
Issue 1: Rapid Degradation of Zotarolimus in Aqueous Solution
Question: My zotarolimus solution appears to be degrading quickly after preparation, as evidenced by unexpected peaks in my HPLC analysis. What are the likely causes and how can I prevent this?
Answer: Rapid degradation of zotarolimus in aqueous solutions is often attributed to hydrolysis, particularly at non-neutral pH and elevated temperatures. Zotarolimus, like other rapamycin analogs, is susceptible to hydrolysis of its macrolide lactone ring.
Troubleshooting Steps:
-
pH Control: The pH of your solution is a critical factor. While specific data for zotarolimus is limited, studies on the parent compound, rapamycin, show significant degradation under basic conditions.[1] It is recommended to maintain the pH of your aqueous solution within a neutral to slightly acidic range (pH 4-7). Avoid highly acidic or alkaline conditions.
-
Temperature Management: Elevated temperatures accelerate degradation. Prepare and store your zotarolimus solutions at low temperatures. For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.
-
Solvent Selection: While zotarolimus has low aqueous solubility, using organic co-solvents can be necessary. However, the choice of solvent can impact stability. For stock solutions, anhydrous DMSO or ethanol are commonly used. When preparing aqueous working solutions, minimize the exposure time to the aqueous environment. A recent study indicated that sirolimus derivatives can be unstable in pure organic solvents, so careful selection is crucial.[2]
Summary of Stability Factors:
| Factor | Recommendation | Rationale |
| pH | Maintain a neutral to slightly acidic pH (4-7). | Minimizes acid and base-catalyzed hydrolysis of the macrolide ring. |
| Temperature | Prepare and store solutions at low temperatures (refrigerate for short-term, freeze for long-term). | Reduces the rate of chemical degradation. |
| Solvent | Use anhydrous DMSO or ethanol for stock solutions. Minimize time in aqueous solutions. | Zotarolimus is more stable in appropriate organic solvents. |
| Light Exposure | Protect solutions from light. | To prevent potential photodegradation. |
Issue 2: Appearance of Unknown Peaks During Forced Degradation Studies
Question: I am performing forced degradation studies on zotarolimus and observing several degradation products. What are the identities of these degradants?
Answer: Forced degradation studies under conditions of heat, humidity, acid, and base have identified several key degradation products of zotarolimus.[3] Understanding these can help in developing stability-indicating analytical methods.
Identified Degradation Products:
| Degradant | Description | Formation Condition |
| Zotarolimus ring-opened isomer | Isomerization resulting from the opening of the macrolide ring. | Heat, humidity, acid, or base.[3] |
| Zotarolimus hydrolysis product | Product of the hydrolysis of the lactone ester bond. | Acidic or basic conditions.[3] |
| 16-O-desmethyl ring-opened isomer | Demethylation at the 16-O position followed by ring opening. | Heat, humidity, acid, or base.[3] |
| Zotarolimus lower fragment | A smaller fragment resulting from the cleavage of the macrolide structure. | Heat, humidity, acid, or base.[3] |
Experimental Workflow for Forced Degradation Studies:
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for zotarolimus stock solutions?
A1: For stock solutions of zotarolimus prepared in an organic solvent such as DMSO or ethanol, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C. This will minimize freeze-thaw cycles, which can contribute to degradation.
Q2: How can I improve the stability of zotarolimus in my aqueous formulation for in vitro experiments?
A2: To improve stability in aqueous media for short-term experiments:
-
Prepare fresh: Prepare the working solution immediately before use.
-
Use a buffer: A buffer system to maintain a pH between 4 and 7 is recommended.
-
Keep it cold: Keep the solution on ice or at 2-8°C during the experiment if possible.
-
Consider excipients: For more complex formulations, excipients such as surfactants or polymers may enhance stability, although specific data for zotarolimus is limited, studies on sirolimus have shown that some surfactants can enhance stabilization.[1]
Q3: What analytical method is suitable for monitoring the stability of zotarolimus?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the standard for monitoring zotarolimus and its degradation products. A common setup involves a C8 or C18 reversed-phase column with a gradient elution using a mobile phase consisting of an acetonitrile and water mixture, often with a modifier like formic acid. UV detection at approximately 278 nm is typically used.[3]
Q4: Are there any known stabilizers for zotarolimus in solution?
A4: While specific stabilizers for zotarolimus in solution are not well-documented in publicly available literature, formulation strategies for the parent compound, sirolimus, may be applicable. These include the use of:
-
Antioxidants: To prevent oxidative degradation.
-
Surfactants and Polymers: Such as polyvinylpyrrolidone (PVP), which have been shown to improve the stability and bioavailability of sirolimus in solid dispersions.[4]
-
Cyclodextrins: These have been used to form inclusion complexes with sirolimus to enhance its stability in aqueous solutions.
Degradation Pathway of Zotarolimus:
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Zotarolimus
This protocol provides a general guideline for developing an HPLC method to assess the stability of zotarolimus.
1. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C8 (4.6 x 75 mm, 3.5 µm) or equivalent reversed-phase column.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic degradants. An example gradient is to start at 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 278 nm.[3]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of zotarolimus in anhydrous DMSO or ethanol at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the zotarolimus solution under investigation with the mobile phase to fall within the linear range of the standard curve.
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a stability-indicating method.
Logical Relationship for Troubleshooting Stability Issues:
References
- 1. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural identification and characterization of potential degradants of zotarolimus on zotarolimus-coated drug-eluting stents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
"troubleshooting 42-(2-Tetrazolyl)rapamycin experimental variability"
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental variability and provide clear guidance on the use of this rapamycin analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proagent compound of a rapamycin analog.[1] Like rapamycin, it is a specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1] It functions by forming a complex with the FK506 binding protein (FKBP12), which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). mTORC1 is a crucial kinase that regulates cell growth, proliferation, and survival.[2]
Q2: I am observing inconsistent inhibitory effects on cell proliferation. What are the possible causes?
Inconsistent results in cell proliferation and viability assays are common and can arise from several factors:
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Concentration and Time Dependence: The inhibitory effects of rapamycin analogs are highly dependent on the concentration and duration of exposure. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to mTOR inhibitors. The half-maximal inhibitory concentration (IC50) can vary significantly between cell types.[3]
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Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO. High concentrations of the solvent can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent) to differentiate the effects of the compound from the solvent.
-
Compound Stability: The stability of this compound in aqueous cell culture media can be a factor. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
Q3: My Western blot results for mTOR pathway inhibition are variable. How can I improve consistency?
Variability in Western blot data for the mTOR pathway can be minimized by addressing these points:
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Phosphoprotein Instability: Phosphorylation events are dynamic. Ensure that cell lysates are prepared quickly on ice with phosphatase inhibitors to preserve the phosphorylation status of proteins like p70 S6 Kinase (S6K1) and 4E-BP1.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data and account for any variations in protein loading.
-
Consistent Serum Conditions: The mTOR pathway is sensitive to growth factors present in serum. Serum starvation and stimulation protocols should be consistent across experiments to ensure reproducible pathway activation and inhibition.
Q4: How should I prepare and store this compound?
Proper handling and storage are critical for maintaining the compound's activity:
-
Dissolving: this compound is highly soluble in DMSO (≥ 130 mg/mL).[1] For a stock solution, dissolve the compound in high-quality, anhydrous DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in pre-warmed cell culture media. To avoid precipitation, add the media to the aliquot of the stock solution and mix gently.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
| Symptom | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or improper mixing of the compound in the media. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Gently swirl the plate after adding the compound to ensure even distribution. |
| IC50 value is significantly different from previous experiments | Change in cell passage number, variation in incubation time, or degradation of the compound. | Use cells within a consistent passage number range. Strictly adhere to the established incubation time. Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. |
| No significant effect at expected concentrations | Cell line may be resistant to mTOR inhibitors, or the compound has degraded. | Verify the sensitivity of your cell line to mTOR inhibitors using a positive control like rapamycin. Check the storage conditions and age of your this compound stock. |
Guide 2: Weak or No Signal in Western Blot for Phospho-Proteins
| Symptom | Possible Cause | Recommended Solution |
| Weak or absent phospho-S6K1 or phospho-4E-BP1 bands | Inefficient inhibition of mTORC1, low protein concentration, or phosphatase activity. | Optimize the concentration and incubation time of this compound. Increase the amount of protein loaded onto the gel. Always use fresh lysis buffer containing phosphatase inhibitors. |
| Total protein levels are also low | Issues with protein extraction or quantification. | Ensure complete cell lysis and accurate protein quantification using a reliable method like a BCA assay. |
| High background signal | Antibody concentration is too high, insufficient blocking, or inadequate washing. | Titrate the primary and secondary antibody concentrations. Increase the blocking time or try a different blocking agent. Increase the number and duration of wash steps. |
Quantitative Data
Table 1: Solubility and Storage of this compound
| Parameter | Value |
| Solvent | DMSO |
| Solubility in DMSO | ≥ 130 mg/mL (134.55 mM) |
| Storage of Stock Solution (-80°C) | 6 months |
| Storage of Stock Solution (-20°C) | 1 month |
Data sourced from MedchemExpress.[1]
Table 2: Reported IC50 Value for this compound
| Cell Line | Assay Type | IC50 (nM) |
| T-cell | Not specified | 1500 |
Data sourced from MedchemExpress.[1]
Table 3: Reference IC50 Values for Rapamycin in Various Cancer Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| T98G (Glioblastoma) | Trypan Blue | 2 |
| U87-MG (Glioblastoma) | Trypan Blue | 1000 |
| U373-MG (Glioblastoma) | Trypan Blue | >25000 |
| BC-1 (Lymphoma) | MTT | ~50 |
| BC-3 (Lymphoma) | MTT | ~50 |
| Ca9-22 (Oral Squamous Carcinoma) | MTT | ~15,000 |
This table provides reference values for rapamycin to guide initial dose-ranging studies with this compound.[4][5] Sensitivity to this compound may vary.
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 10 nM - 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Run 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: mTORC1 signaling and inhibition by this compound.
Caption: Logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 3. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Technical Support Center: 42-(2-Tetrazolyl)rapamycin
Disclaimer: Direct experimental data on the off-target effects of 42-(2-Tetrazolyl)rapamycin (also known as tazolimus) is limited in publicly available scientific literature. This guide provides troubleshooting advice and experimental guidance based on the well-characterized on-target and off-target effects of its parent compound, rapamycin (sirolimus), and other close analogs. Researchers should validate these potential effects for their specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing a phenotype that is inconsistent with mTORC1 inhibition alone. What could be the cause?
A1: While this compound is designed to inhibit the mTORC1 pathway, unexpected phenotypes could arise from several factors, including off-target effects or context-dependent cellular responses. Rapamycin and its analogs are known to have effects beyond the canonical mTORC1 pathway.[1][2]
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify the inhibition of the mTORC1 pathway in your experimental system. A western blot for phosphorylated S6 Kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1) are standard readouts.[3] A decrease in the phosphorylation of these proteins confirms on-target activity.
-
Investigate Potential mTORC2 Inhibition: With chronic or high-concentration exposure, rapamycin can also inhibit the mTORC2 complex in certain cell types.[1][2] This can be assessed by examining the phosphorylation of Akt at Serine 473 (p-Akt S473), a downstream target of mTORC2.
-
Consider Other Off-Target Pathways: If both mTORC1 and mTORC2 activity are as expected, consider other known off-target effects of similar compounds. For instance, tacrolimus, which also binds to FKBP12, is a potent calcineurin inhibitor. While this compound is a rapamycin analog, it is prudent to rule out effects on calcineurin-dependent pathways, such as NFAT activation.
Q2: I am observing significant changes in cellular metabolism that seem disproportionate to simple cell growth arrest. What metabolic pathways might be affected?
A2: mTOR is a central regulator of cellular metabolism, and its inhibition can have widespread effects.[4][5] Beyond the expected decrease in protein and lipid synthesis, other metabolic alterations have been reported for mTOR inhibitors. Tacrolimus, for example, has been shown to impact arginine, amino acid, and pyrimidine metabolism, as well as induce oxidative stress and dysregulate energy production by affecting the Krebs cycle and gluconeogenesis.[6]
Troubleshooting Steps:
-
Assess Mitochondrial Function: Evaluate mitochondrial respiration and oxidative stress. Assays for reactive oxygen species (ROS) production and measurements of oxygen consumption rate (OCR) can provide insights into mitochondrial health.
-
Metabolomic Profiling: For a comprehensive view, consider performing metabolomics to identify specific pathways that are dysregulated in your system upon treatment with this compound.
-
Evaluate Glucose Homeostasis: mTOR inhibitors can impact glucose metabolism.[7][8] Measure glucose uptake and lactate production to assess glycolytic activity.
Summary of Potential On-Target and Off-Target Effects of Rapamycin Analogs
| Target Pathway | Key Proteins/Readouts | Expected Effect of Inhibition | Potential Off-Target Concern |
| On-Target: mTORC1 | p-S6K, p-4E-BP1 | Decreased protein synthesis, cell growth, and proliferation; induction of autophagy.[3][9] | Incomplete inhibition or feedback loop activation. |
| Potential Off-Target: mTORC2 | p-Akt (S473), p-PKCα | Disruption of cell survival signals and actin cytoskeleton organization.[1][10] | Can be inhibited by chronic exposure to rapamycin analogs.[2] |
| Potential Off-Target: Calcineurin | NFAT dephosphorylation | Immunosuppression (primary mechanism of tacrolimus). | Unlikely for a rapamycin analog, but worth considering for novel structures. |
| Potential Off-Target: Metabolic Pathways | Krebs Cycle Intermediates, Glutathione | Dysregulation of cellular energy and induction of oxidative stress.[6] | Observed with tacrolimus, may be relevant for other FKBP12 ligands. |
| Potential Off-Target: Kinase Crosstalk | ERK1/2, NF-κB, Wnt/β-catenin | Altered signaling in pathways related to inflammation and development.[9] | Rapamycin has been shown to inhibit these pathways in certain cancer cells.[9] |
Key Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-p-S6K, rabbit anti-S6K, rabbit anti-p-Akt S473, mouse anti-Akt, rabbit anti-p-4E-BP1).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Calcineurin Activity Assay
-
Principle: This assay measures the phosphatase activity of calcineurin by detecting the dephosphorylation of a specific substrate.
-
Sample Preparation: Prepare cell or tissue lysates from control and this compound-treated samples.
-
Assay Procedure: Use a commercially available calcineurin activity assay kit. Typically, this involves incubating the lysate with a phosphopeptide substrate and then detecting the amount of free phosphate released.
-
Data Analysis: Compare the calcineurin activity in treated samples to untreated controls. Include a known calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) as a positive control.
Visualizations
Caption: On-target and potential off-target mTOR signaling pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Logical flow for investigating the basis of an unexpected phenotype.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 6. A multi-omics investigation of tacrolimus off-target effects on a proximal tubule cell-line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mammalian target of rapamycin inhibition impacts energy homeostasis and induces sex‐specific body weight loss in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibition by rapamycin prevents beta-cell adaptation to hyperglycemia and exacerbates the metabolic state in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]
"long-term stability of 42-(2-Tetrazolyl)rapamycin stock solutions"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability and handling of 42-(2-Tetrazolyl)rapamycin stock solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and efficacy of your experiments.
Long-Term Stability of Stock Solutions
Proper storage of this compound stock solutions is critical for maintaining their chemical integrity and biological activity. The stability of the compound in solution is dependent on the storage temperature and the solvent used.
Recommended Storage Conditions
Based on available data, the following storage conditions are recommended for this compound.
| Form | Storage Temperature | Duration | Solvent |
| Powder | -20°C | 3 years | N/A |
| In Solvent | -80°C | 6 months | DMSO |
| In Solvent | -20°C | 1 month | DMSO |
Note: For optimal stability in solvent, it is highly recommended to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][2][3]
Experimental Protocols
Protocol for Preparing Stock Solutions
-
Material Preparation :
-
Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation of moisture.
-
Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO).
-
-
Dissolution :
-
Aliquoting and Storage :
-
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes.[2][4]
-
Store the aliquots in tightly sealed, amber-colored vials to protect from light.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][2][3] For shorter-term storage (up to 1 month), -20°C is acceptable.[1][2][3]
-
Workflow for Handling Stock Solutions
Caption: Recommended workflow for preparing and handling this compound stock solutions.
Troubleshooting and FAQs
Q1: My this compound stock solution appears cloudy or has visible precipitates after thawing. What should I do?
A: Cloudiness or precipitation upon thawing can indicate that the compound is coming out of solution. This may be due to the quality of the DMSO used or improper storage.
-
Troubleshooting Steps:
-
Gently warm the vial to 37°C and vortex to try and redissolve the compound.
-
Brief sonication can also be applied.
-
Ensure that your DMSO is anhydrous, as absorbed water can reduce solubility.[1][3]
-
If the precipitate does not redissolve, it is recommended to discard the aliquot as the concentration will no longer be accurate.
-
Q2: I am observing a decrease in the biological activity of my compound over time. Could this be due to degradation?
A: Yes, a loss of potency is a primary indicator of compound degradation. This compound, as a rapamycin analog, may be susceptible to similar degradation pathways as the parent compound, such as hydrolysis.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that your stock solutions have been consistently stored at the recommended temperature (-80°C for long-term storage) and protected from light.
-
Avoid Freeze-Thaw Cycles: Ensure that you are using single-use aliquots to prevent degradation from repeated temperature changes.[4]
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment. Do not store the compound in aqueous buffers for extended periods.
-
Consider a New Stock: If you suspect degradation, it is best to prepare a fresh stock solution from the powdered compound.
-
Q3: What solvents other than DMSO can be used to dissolve this compound?
A: While DMSO is the most commonly recommended solvent with high solubility (≥ 130 mg/mL), the parent compound, rapamycin, is also soluble in other organic solvents such as ethanol and dimethylformamide (DMF).[5] However, the solubility of this compound in these alternative solvents is not readily published. If you must use an alternative solvent, it is advisable to perform a small-scale solubility test first.
Q4: How does the stability of this compound compare to its parent compound, rapamycin?
A: While specific comparative stability data is not available, it is reasonable to assume that they share some stability characteristics due to their structural similarities. Rapamycin is known to be susceptible to base-catalyzed degradation.[6][7] Therefore, it is advisable to avoid highly basic conditions when working with this compound solutions. For rapamycin, solutions in ethanol or DMSO are recommended for use within 3 months to prevent loss of potency.[4] This provides a cautionary guideline for its tetrazolyl analog.
Signaling Pathway Context
This compound is an inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in cell signaling.[1] The diagram below illustrates the canonical mTOR signaling pathway.
Caption: Inhibition of the mTORC1 signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Minimizing Zotarolimus Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zotarolimus in animal studies. The content is designed to help anticipate and mitigate potential toxicities, ensuring the generation of robust and reliable preclinical data.
Disclaimer: Publicly available data on the systemic toxicity of Zotarolimus administered orally or intravenously in animal models is limited, as much of this information is proprietary. The following guidance is substantially based on data from its close structural and mechanistic analog, Sirolimus (Rapamycin). This approach is a standard practice in preclinical toxicology to predict and manage the potential side effects of a new compound based on its class. Researchers should always begin with dose-range finding studies for Zotarolimus itself.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zotarolimus and how does it relate to its toxicity?
A1: Zotarolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase. It first binds to the intracellular protein FKBP-12. This Zotarolimus-FKBP-12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[1] By inhibiting mTORC1, Zotarolimus blocks downstream signaling pathways that are critical for cell growth, proliferation, and metabolism.[2] This inhibition is key to its therapeutic effects (e.g., preventing restenosis or cancer cell proliferation) but is also the source of its potential toxicities, as mTOR signaling is vital for the normal function of many healthy tissues.[3][4]
Q2: What are the most common toxicities observed with mTOR inhibitors like Zotarolimus in animal studies?
A2: Based on studies with analogous mTOR inhibitors like Sirolimus, researchers should monitor for a range of potential toxicities:
-
Metabolic Disorders: Hyperglycemia (elevated blood glucose) and hyperlipidemia (elevated cholesterol and triglycerides) are common findings.[4][[“]][6]
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Hematological Effects: Myelosuppression, leading to thrombocytopenia (low platelets), leukopenia (low white blood cells), and anemia, can occur.[7][8]
-
Renal Toxicity: While not as pronounced as with calcineurin inhibitors, mTOR inhibitors can cause or exacerbate renal impairment, including proteinuria and, in some cases, tubular necrosis.[2][9]
-
Reproductive System Effects: Testicular atrophy, reduced spermatogenesis, and decreased testosterone levels have been observed in male animals.[10][11]
-
Dermatologic and Mucosal Issues: Skin rashes and stomatitis (oral ulcers) are known side effects.[4][12]
-
Impaired Wound Healing: Due to its anti-proliferative effects, Zotarolimus can delay wound healing.[11][13]
Q3: How do I select the starting dose for my Zotarolimus toxicity study?
A3: Dose selection is a critical step and should be approached systematically.
-
Literature Review: Search for any published in vitro (IC50 values) or in vivo data on Zotarolimus or similar mTOR inhibitors for the specific cell type or disease model.
-
Dose Range-Finding (DRF) Study: Start with a small-scale DRF or Maximum Tolerated Dose (MTD) study.[14][15][16] This typically involves a few animals per group receiving a wide range of doses. The goal is to identify a dose that causes mild, manageable toxicity, a non-toxic dose, and a dose that causes significant adverse effects.
-
Regulatory Guidance: Follow established guidelines, such as those from the FDA or OECD, which recommend a tiered approach to dose selection, starting with acute toxicity studies to inform longer-term repeat-dose studies.[16][17][18] The high dose in a repeat-dose study should ideally produce some evidence of toxicity without causing excessive mortality.[18]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action / Troubleshooting Steps |
| Elevated Blood Glucose / Insulin Resistance | Inhibition of mTORC2 (with chronic, high-dose treatment) disrupts normal insulin signaling pathways.[19][20] | 1. Confirm: Monitor blood glucose and insulin levels regularly. Perform glucose tolerance tests (GTTs). 2. Dose/Schedule Modification: Consider an intermittent dosing schedule (e.g., once-weekly) instead of daily administration, which may mitigate metabolic effects while retaining efficacy.[19] 3. Co-medication (Exploratory): In research models, co-administration with an insulin-sensitizing agent like metformin has been shown to normalize insulin sensitivity with rapamycin.[[“]] This should be tested and validated for your specific model. 4. Dietary Control: Ensure animals are on a standard, controlled diet to avoid confounding metabolic effects. |
| Significant Weight Loss | Can be multifactorial: reduced food intake due to malaise or stomatitis, metabolic disruption, or direct drug toxicity.[9] | 1. Monitor Food/Water Intake: Quantify daily consumption to differentiate between anorexia and metabolic effects. 2. Oral Examination: Check for signs of stomatitis (ulcers, redness) that may make eating painful. If present, consider a softer diet or a gel-based formulation of the drug. 3. Dose Reduction: A lower dose may be better tolerated. The effects of mTOR inhibitors are often dose-dependent.[11] 4. Vehicle Control: Ensure the vehicle used for drug delivery is not causing adverse effects.[21] |
| Low Platelet or White Blood Cell Counts | Myelosuppressive effect of mTOR inhibition on hematopoietic stem and progenitor cells.[7][22] | 1. Confirm: Perform complete blood counts (CBCs) at baseline and regular intervals during the study. 2. Establish Therapeutic Window: Correlate blood counts with Zotarolimus trough concentrations. Trough levels of sirolimus >15 ng/mL are associated with a greater risk of thrombocytopenia.[7][22] Aim for the lowest effective concentration. 3. Recovery Periods: If the study design allows, include off-treatment "recovery" periods to allow for hematopoietic rebound. |
| Impaired Wound Healing at Surgical/Implant Sites | Anti-proliferative effects of Zotarolimus inhibit the cellular processes required for tissue repair.[11][13] | 1. Timing of Administration: If possible, delay the start of Zotarolimus administration for several days post-surgery to allow for initial wound closure.[11] 2. Dose Consideration: Use the minimum effective dose around the time of any surgical procedures. 3. Close Monitoring: Regularly inspect surgical sites for signs of dehiscence, infection, or delayed healing. |
Data on Toxicity of Sirolimus (Rapamycin) - An Analog to Zotarolimus
The following tables summarize toxicity data from animal studies using Sirolimus. This information can be used to guide the design of Zotarolimus studies.
Table 1: Summary of Sirolimus Toxicity Findings in Rodent Models
| Species | Dose & Route | Duration | Observed Toxicities | Reference |
| Rat | 1.5 mg/kg/day (i.p.) | 14 days | Reduced weight gain, thymic medullary atrophy, focal myocardial necrosis, elevated plasma/urinary glucose. Exacerbated renal impairment when combined with Cyclosporine. | [9] |
| Rat | ≥0.5 mg/kg/day (oral) | Reproductive Study | Increased embryolethality and delayed ossification. | [23] |
| Rat | ≥2 mg/kg/day | 90 days | Pulmonary lymphocytic infiltrates and reversible fibrosis. | [23] |
| Mouse | Chronic oral admin. | Chronic | Glucose intolerance and insulin resistance (reversible upon cessation of treatment). | [20] |
Table 2: Summary of Sirolimus Toxicity Findings in Non-Rodent Models
| Species | Dose & Route | Duration | Observed Toxicities | Reference |
| Dog (Beagle) | 200 mg/kg (oral) | 5 days | Emesis, diarrhea, anorexia, weight loss, lesions on heart, liver, gall bladder, and gums. | [21] |
| Dog (Beagle) | ≥0.2 mg/kg/day | 90 days | Mild renal tubular lesions. | [23] |
| Rabbit | ≥0.1 mg/kg/day | Reproductive Study | Embryotoxicity. | [23] |
Experimental Protocols
Protocol 1: General Repeat-Dose Toxicity Study in Rodents (e.g., 28-Day Study)
This protocol is a template and should be adapted based on the specific research question and preliminary data from dose-range finding studies.
-
Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), typically young adults. Acclimate animals for at least 5 days.[17]
-
Groups:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., anticipated No-Observed-Adverse-Effect-Level, NOAEL)
-
Group 3: Intermediate Dose
-
Group 4: High Dose (intended to produce observable but non-lethal toxicity)
-
Optional: Group 5: High Dose with a 2-week recovery period.
-
Use at least 10 males and 10 females per group.[17]
-
-
Administration:
-
Administer Zotarolimus or vehicle daily via the intended clinical route (e.g., oral gavage). The volume should be based on the most recent body weight measurement.
-
-
In-Life Monitoring:
-
Daily: Clinical observations for signs of toxicity (changes in posture, activity, fur appearance, etc.) and mortality checks.
-
Weekly: Record individual body weights and calculate food consumption.
-
Ophthalmology: Conduct examinations before the study and at termination.
-
-
Clinical Pathology:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and termination (and optionally at an interim timepoint).
-
Hematology: Analyze for red blood cell count, white blood cell count and differential, platelet count, hemoglobin, and hematocrit.[17]
-
Clinical Chemistry: Analyze for markers of liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and metabolic changes (glucose, cholesterol, triglycerides).[17]
-
Urinalysis: Collect urine at termination to assess for parameters like proteinuria.
-
-
Terminal Procedures:
-
At the end of the 28-day period, euthanize animals.
-
Conduct a full gross necropsy, recording any visible abnormalities.
-
Weigh key organs (e.g., liver, kidneys, spleen, thymus, testes, ovaries).
-
Preserve organs in 10% neutral buffered formalin for histopathology.
-
-
Histopathology:
-
Process, embed, section, and stain tissues (typically with Hematoxylin and Eosin - H&E).
-
A veterinary pathologist should examine all tissues from the control and high-dose groups. If treatment-related findings are observed in the high-dose group, the corresponding tissues in the lower-dose groups should be examined to determine a dose-response relationship.[18][24]
-
Protocol 2: Monitoring for Metabolic Toxicity
-
Blood Glucose Monitoring:
-
Measure baseline blood glucose from a tail-tip blood sample using a calibrated glucometer.
-
During the study, measure fasting blood glucose (e.g., after a 4-6 hour fast) at regular intervals (e.g., weekly).
-
-
Glucose Tolerance Test (GTT):
-
Fast animals overnight (mice) or for 6-8 hours (rats).
-
Record baseline blood glucose (Time 0).
-
Administer a bolus of glucose (typically 2 g/kg) via intraperitoneal (i.p.) injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the glucose excursion curve and calculate the Area Under the Curve (AUC) to assess glucose clearance.
-
-
Lipid Profile:
-
Collect plasma or serum from fasted animals at baseline and termination.
-
Use commercial assay kits to measure total cholesterol, LDL, HDL, and triglycerides.
-
Visualizations
Signaling Pathway
Caption: Zotarolimus inhibits the mTORC1 signaling pathway.
Experimental Workflow
Caption: Workflow for a preclinical repeat-dose toxicity study.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Renal toxicity with mammalian target of rapamycin inhibitors: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Rapamycin and Dietary Restriction Induce Metabolically Distinctive Changes in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationships between sirolimus dosing, concentration and outcomes in renal transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Strategies for the management of adverse events associated with mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biomarkers of the mTOR Pathway in Breast Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
- 15. Comparison of whole-blood sirolimus concentrations measured by EMIT-based Siemens Viva-ProE® System and LC-MS/MS in Chinese transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. ikev.org [ikev.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. About-face on the metabolic side effects of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapamycin-induced metabolic defects are reversible in both lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Toxicity and efficacy of sirolimus: relationship to whole-blood concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tox-dossiers-umr.de [tox-dossiers-umr.de]
- 24. ema.europa.eu [ema.europa.eu]
Technical Support Center: 42-(2-Tetrazolyl)rapamycin Delivery Systems
Disclaimer: The following information is based on studies of rapamycin and its various delivery systems. Currently, there is a lack of specific published data for 42-(2-Tetrazolyl)rapamycin (tz-RAP) delivery systems. Researchers should use this information as a general guide and adapt and validate these methodologies for their specific tz-RAP formulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter during the formulation and characterization of this compound delivery systems.
Nanoparticles
Q1: My tz-RAP-loaded nanoparticles show wide size distribution and aggregation. What are the possible causes and solutions?
A1:
-
Cause: Inefficient mixing during nanoprecipitation.
-
Solution: Ensure rapid and uniform mixing of the organic and aqueous phases. Use a vortex mixer or a microfluidic device for controlled mixing.
-
Cause: Inappropriate stabilizer concentration.
-
Solution: Optimize the concentration of the stabilizing agent (e.g., PVA, poloxamers). Insufficient stabilizer will lead to aggregation, while excessive amounts might increase particle size.
-
Cause: Poor solvent-antisolvent miscibility.
-
Solution: Ensure the chosen organic solvent is fully miscible with the aqueous antisolvent. Consider using solvents like acetone or THF that rapidly diffuse into the aqueous phase.
Q2: The encapsulation efficiency of tz-RAP in my nanoparticles is consistently low. How can I improve it?
A2:
-
Cause: High water solubility of tz-RAP. Although rapamycin is poorly water-soluble, the tetrazolyl modification might slightly increase its hydrophilicity.
-
Solution: Increase the hydrophobicity of the polymer matrix. Use polymers like poly(ε-caprolactone) (PCL) or polylactic-co-glycolic acid (PLGA) with a higher hydrophobic monomer ratio.
-
Cause: Drug leakage during the formulation process.
-
Solution: Optimize the evaporation rate of the organic solvent. A slower, controlled evaporation can allow for better drug entrapment within the polymer matrix.
Liposomes
Q1: I'm having trouble with the stability of my tz-RAP-loaded liposomes; they aggregate and leak the drug over time. What can I do?
A1:
-
Cause: Inadequate lipid composition.
-
Solution: Incorporate cholesterol into the lipid bilayer to increase its rigidity and reduce drug leakage. A typical starting point is a phospholipid to cholesterol molar ratio of 2:1.
-
Cause: Oxidation of unsaturated lipids.
-
Solution: Use saturated phospholipids or add antioxidants like α-tocopherol to the formulation. Store the liposomal dispersion under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
Cause: Inappropriate pH of the external buffer.
-
Solution: Ensure the pH of the buffer is optimized for the stability of both the liposomes and tz-RAP. For rapamycin, a pH between 6.5 and 7.4 has been shown to be effective for stable liposome formation.[1][2]
Q2: The drug loading of tz-RAP in my liposomes is lower than expected. How can I increase it?
A2:
-
Cause: Low drug-to-lipid ratio.
-
Solution: Experiment with different drug-to-lipid mass ratios. While increasing the drug amount can enhance loading up to a certain point, excessive drug can lead to precipitation and instability. A ratio of 1:20 (drug:lipid) has been shown to be effective for rapamycin.[1][2][3]
-
Cause: Inefficient remote loading.
-
Solution: For ionizable drugs, remote loading using a pH or ion gradient can significantly improve encapsulation. However, for a neutral hydrophobic drug like rapamycin, passive loading methods like the thin-film hydration or ethanol injection method are more common. Ensure complete dissolution of the drug and lipids in the organic solvent before forming the lipid film.
Micelles
Q1: My tz-RAP-loaded micelles are unstable and disassemble upon dilution. What is the problem?
A1:
-
Cause: High critical micelle concentration (CMC) of the polymer.
-
Solution: Use amphiphilic block copolymers with a low CMC, such as those based on PEG-PCL or PEG-PLGA. A low CMC ensures that the micelles remain stable even after significant dilution in biological fluids.
-
Cause: Destabilization by serum proteins.
-
Solution: The presence of serum albumin can sometimes lead to micelle disassembly. Co-encapsulating stabilizing agents like α-tocopherol can enhance micellar stability in the presence of serum proteins.[4]
Q2: I am observing a burst release of tz-RAP from my micelles. How can I achieve a more sustained release?
A2:
-
Cause: Weak hydrophobic interactions between the drug and the micelle core.
-
Solution: Increase the length of the hydrophobic block of the copolymer. A larger hydrophobic core can better accommodate and retain the hydrophobic drug, leading to a slower release rate.
Hydrogels
Q1: The loading of tz-RAP into my hydrogel is inefficient, and the drug precipitates. What could be the issue?
A1:
-
Cause: Poor solubility of tz-RAP in the aqueous hydrogel precursor solution.
-
Solution: First, encapsulate tz-RAP in a nano-carrier like nanoparticles, liposomes, or micelles, and then incorporate these drug-loaded nanocarriers into the hydrogel matrix. This approach, creating a "nanocomposite hydrogel," can significantly improve drug loading and provide a more controlled release.
Q2: The release of tz-RAP from my hydrogel is too fast. How can I control the release rate?
A2:
-
Cause: Large pore size of the hydrogel network.
-
Solution: Increase the crosslinking density of the hydrogel by increasing the concentration of the crosslinking agent. A denser network will have smaller pores, which will retard the diffusion of the encapsulated drug or drug-loaded nanocarriers.
Quantitative Data Summary
The following tables summarize typical quantitative data for various rapamycin delivery systems. These values should serve as a reference for researchers developing formulations for this compound.
Table 1: Rapamycin-Loaded Nanoparticles
| Parameter | Value | Reference |
| Particle Size (nm) | 110 - 300 | [5][6][7] |
| Polydispersity Index (PDI) | < 0.2 | [6] |
| Zeta Potential (mV) | -5 to -12 | [5][6] |
| Encapsulation Efficiency (%) | 69 - 99 | [5][6] |
| Drug Loading (%) | 0.6 - 33 | [6][8] |
Table 2: Rapamycin-Loaded Liposomes
| Parameter | Value | Reference |
| Particle Size (nm) | 100 - 140 | [9][10] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | [9][10] |
| Zeta Potential (mV) | -3.6 to Neutral | [9][10] |
| Encapsulation Efficiency (%) | 56 - 82 | [1][9][10] |
| Drug Loading (%) | 9 | [9] |
Table 3: Rapamycin-Loaded Micelles
| Parameter | Value | Reference |
| Particle Size (nm) | 10 - 70 | [11][12] |
| Polydispersity Index (PDI) | < 0.1 | [11] |
| Zeta Potential (mV) | +1.7 to +6.8 | [11][13] |
| Encapsulation Efficiency (%) | > 80 | [12][13] |
| Critical Micelle Conc. (µM) | 16.6 | [13] |
Experimental Protocols
Protocol 1: Preparation of tz-RAP Loaded PLGA Nanoparticles by Nanoprecipitation
-
Dissolve Polymer and Drug: Dissolve a specific amount of PLGA and this compound in a water-miscible organic solvent (e.g., acetone or dimethylformamide).
-
Prepare Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove the excess stabilizer and un-encapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder.
Protocol 2: Preparation of tz-RAP Loaded Liposomes by Thin-Film Hydration
-
Dissolve Lipids and Drug: Dissolve soy phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask.[10]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature.[10]
-
Size Reduction: To obtain unilamellar vesicles of a specific size, subject the liposome suspension to probe sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the un-encapsulated drug by dialysis against fresh PBS or by size exclusion chromatography.
Protocol 3: Preparation of tz-RAP Loaded Polymeric Micelles by Thin-Film Hydration
-
Dissolve Polymer and Drug: Dissolve an amphiphilic block copolymer (e.g., PEG-b-PCL) and this compound in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.[14]
-
Film Formation: Evaporate the solvent using a rotary evaporator to create a thin, dry film.[14]
-
Hydration and Self-Assembly: Add an aqueous solution (e.g., purified water or PBS) to the flask and gently agitate. The polymer will spontaneously self-assemble into micelles, encapsulating the drug in the hydrophobic core.[14][15]
Visualizations
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. Rapamycin and its analogs, likely including this compound, inhibit mTORC1.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Nanoparticle Formulation and Characterization
This diagram outlines a typical workflow for the development and characterization of a nanoparticle-based delivery system for a hydrophobic drug like this compound.
Caption: A logical workflow for the formulation and characterization of drug-loaded nanoparticles.
References
- 1. Preparation of a liposomal delivery system and its in vitro release of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Rapamycin nanoparticles improves drug bioavailability in PLAM treatment by interstitial injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells [frontiersin.org]
- 7. Preparation of rapamycin-loaded chitosan/PLA nanoparticles for immunosuppression in corneal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kinampark.com [kinampark.com]
- 9. Delivery of Rapamycin by Liposomes Synergistically Enhances the Chemotherapy Effect of 5-Fluorouracil on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-loaded paclitaxel/rapamycin liposomes: Development, characterization and in vitro and in vivo evaluation for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Evaluation of Rapamycin-Loaded Nano-Micelle Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mixed Polymeric Micelles for Rapamycin Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Characterization and Evaluation of Rapamycin-Loaded Nano-Micelle Ophthalmic Solution [mdpi.com]
Technical Support Center: Overcoming Resistance to 42-(2-Tetrazolyl)rapamycin in Cancer Cells
Disclaimer: 42-(2-Tetrazolyl)rapamycin (TetoRap) is a rapamycin analog.[1] Specific preclinical data on its efficacy, binding characteristics, and resistance mechanisms are limited in publicly available literature. Therefore, this technical support guide is based on the well-established principles of resistance to the broader class of mTOR inhibitors, particularly rapamycin and its analogs (rapalogs). Researchers are strongly advised to validate these general principles for their specific experimental context with TetoRap.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop?
A1: this compound, as a rapamycin analog, is presumed to function as an mTOR inhibitor.[1] Rapamycin and its analogs form a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). mTORC1 is a central regulator of cell growth, proliferation, and metabolism.
Resistance to rapalogs typically develops through two primary mechanisms:
-
Target Gene Mutations: Mutations in the MTOR gene are a common cause of acquired resistance. These can occur in:
-
The FRB domain: Alterations in this region can prevent the FKBP12-TetoRap complex from binding to mTOR, rendering the drug ineffective.
-
The kinase domain: Activating mutations can enhance the catalytic activity of mTOR, requiring higher drug concentrations to achieve inhibition.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote growth and survival, thereby circumventing the mTOR blockade. A frequent mechanism is the feedback activation of the PI3K/AKT pathway upon mTORC1 inhibition.[2]
Q2: My cancer cell line shows high intrinsic resistance to TetoRap. What are the possible reasons?
A2: High intrinsic resistance can be multifactorial:
-
Pre-existing MTOR Mutations: The cancer cell line may harbor baseline mutations in the MTOR gene that confer resistance.
-
Low FKBP12 Expression: Insufficient levels of the FKBP12 protein will limit the formation of the active drug-protein complex.
-
Hyperactive Bypass Pathways: The cell line may have inherent hyperactivation of signaling pathways such as the PI3K/AKT or MAPK/ERK pathways, which can override the effects of mTORC1 inhibition.
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can actively transport TetoRap out of the cell, reducing its intracellular concentration.
Q3: We are observing inconsistent IC50 values for TetoRap in our cell viability assays. What could be the cause?
A3: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:[3][4][5]
-
Cell Culture Conditions:
-
Cell Density: The number of cells seeded per well can significantly influence the apparent IC50 value.
-
Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity.
-
Media and Serum Variability: Different batches of media and serum can contain varying levels of growth factors that may affect the mTOR pathway and drug response.
-
-
Compound Stability and Handling:
-
Solubility Issues: Rapamycin and its analogs are often poorly soluble in aqueous solutions. Precipitation of the compound during dilution can lead to inaccurate concentrations.[6]
-
Degradation: TetoRap may be unstable in solution, especially with repeated freeze-thaw cycles. It is advisable to prepare fresh working solutions and use aliquoted stocks.
-
-
Assay-Specific Parameters:
-
Incubation Time: The duration of drug exposure will impact the IC50 value.
-
Assay Type: Different viability assays (e.g., MTT, resazurin, ATP-based) measure different cellular parameters and can yield different IC50 values.
-
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent IC50 Values
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS. |
| IC50 values are consistently higher than expected | TetoRap degradation, Cell line resistance, Sub-optimal incubation time. | Prepare fresh drug dilutions from a properly stored stock solution. Verify the identity and characteristics of your cell line. Optimize the drug incubation time; some cell lines may require longer exposure. |
| IC50 values are consistently lower than expected | Incorrect drug concentration calculation, Contamination of cell culture, Cytotoxicity of the drug solvent. | Double-check all calculations for drug dilutions. Test for mycoplasma and other potential contaminants. Ensure the final solvent concentration is non-toxic and consistent across all wells. |
Table 2: Troubleshooting Unexpected Western Blot Results
| Problem | Potential Cause | Recommended Solution |
| No decrease in p-S6K or p-4EBP1 after TetoRap treatment in a sensitive cell line | Inactive TetoRap, Insufficient drug concentration or incubation time, Technical issues with Western blotting. | Verify the integrity and concentration of the TetoRap stock. Perform a dose-response and time-course experiment. Optimize Western blot protocol (e.g., antibody concentration, transfer efficiency). |
| Persistent phosphorylation of AKT at Ser473 after TetoRap treatment | Feedback activation of the PI3K/AKT pathway due to mTORC1 inhibition. | This is an expected outcome of mTORC1 inhibition. To overcome this, consider co-treatment with a PI3K or AKT inhibitor.[2] |
| Variable phosphorylation levels of mTOR targets between experiments | Inconsistent cell culture conditions (e.g., serum starvation, cell density), Variations in protein extraction or sample handling. | Standardize cell culture procedures, including serum starvation prior to stimulation. Ensure consistent and rapid cell lysis and protein quantification. Use fresh lysis buffer with phosphatase and protease inhibitors. |
Experimental Protocols
Protocol 1: Generation of TetoRap-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (TetoRap)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Cell counting equipment
Procedure:
-
Determine the initial IC50 of TetoRap: Perform a cell viability assay (e.g., MTT or resazurin) to determine the baseline IC50 of TetoRap for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their complete medium containing TetoRap at a concentration equal to the IC50.
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant proportion of cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of TetoRap.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the TetoRap concentration by 1.5- to 2-fold.
-
Repeat and Select: Continue this process of stepwise dose escalation. It is crucial to cryopreserve cells at each successful concentration step.
-
Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate in a TetoRap concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Validation of Resistance: Once a resistant line is established, perform a cell viability assay to compare the IC50 of the resistant line to the parental line. The resistance index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).
Protocol 2: Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps for assessing the phosphorylation status of key mTORC1 downstream targets to evaluate the efficacy of TetoRap and to characterize resistant cell lines.[8][9]
Materials:
-
Parental and TetoRap-resistant cell lines
-
TetoRap
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed parental and resistant cells and allow them to adhere overnight. Treat the cells with various concentrations of TetoRap or vehicle (DMSO) for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Diagram 1: PI3K/Akt/mTOR Signaling Pathway and TetoRap Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
An In Vitro Comparison of Zotarolimus and Everolimus: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Zotarolimus and Everolimus, two key rapamycin analogs. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Zotarolimus and Everolimus are semi-synthetic derivatives of sirolimus (rapamycin) that function as inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Both drugs, in complex with the intracellular receptor FKBP12, bind to the mTORC1 complex, thereby inhibiting its downstream signaling cascade.[2] This mechanism of action underlies their use as antiproliferative agents, particularly in the context of drug-eluting stents to prevent restenosis and in various cancer therapies.[3][4] While sharing a common target, subtle structural differences between Zotarolimus and Everolimus may influence their specific biological activities and pharmacokinetic profiles. This guide aims to provide a comparative overview of their in vitro effects based on available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro antiproliferative activity and effects on the mTOR signaling pathway for Zotarolimus and Everolimus. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, cell types, and assay methodologies.
Table 1: In Vitro Antiproliferative Activity
| Drug | Cell Type | Assay | IC50 | Citation |
| Zotarolimus | Human Smooth Muscle Cells | Not Specified | 0.5 nM (comparable to sirolimus) | [5] |
| Everolimus | Human Coronary Artery Smooth Muscle Cells (HCASMC) | BrdU Incorporation | Bimodal, with accentuated potency at 10 µM | [6] |
| VEGF-induced HUVEC | Not Specified | 0.12 nM | [7] | |
| bFGF-induced HUVEC | Not Specified | 0.8 nM | [7] | |
| BT474 breast cancer cells | MTT | 71 nM | [7] | |
| Primary breast cancer cells | MTT | 156 nM | [7] |
Table 2: In Vitro Effects on mTOR Signaling Pathway
| Drug | Cell Type | Effect on mTOR Pathway | Citation |
| Zotarolimus | Not specified in vitro, but binds to FKBP-12 to inhibit mTOR | Potently inhibited smooth muscle cell and endothelial cell proliferation. | [8] |
| Everolimus | Jeko and DHL6 lymphoma cells | Dose-dependent abrogation of S6RP phosphorylation; decreased p-4E-BP1 in Jeko cells. | [9] |
| Human breast cancer cells | Decreased phospho-P70S6K1 levels. | [10] | |
| GEO and PC3 cancer cells | Reduced p70S6K phosphorylation. | [11] | |
| Regulatory T cells | Significant decrease in phosphorylated p70S6k and 4EBP1. | [12] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from multiple sources.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Drug Treatment: Treat cells with various concentrations of Zotarolimus or Everolimus and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[14]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.[2][15]
-
Cell Culture and Treatment: Culture adherent or suspension cells in appropriate vessels and treat with Zotarolimus or Everolimus for the desired time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant.[16]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[17]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[17]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[17]
-
Propidium Iodide (PI) Staining: Add a viability dye such as Propidium Iodide to distinguish between apoptotic and necrotic cells.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[16]
Western Blotting for mTOR Pathway Analysis
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling cascade.[9][18]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total mTOR, p70S6K, and 4E-BP1.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]
-
Cell Preparation: Harvest and wash the cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol for at least 2 hours at -20°C.[20]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase.[20][21]
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.[22]
Mandatory Visualization
The following diagrams illustrate key concepts related to the in vitro comparison of Zotarolimus and Everolimus.
Caption: mTOR signaling pathway and the inhibitory action of Zotarolimus and Everolimus.
Caption: General experimental workflow for comparing Zotarolimus and Everolimus in vitro.
Caption: Logical relationship comparing the mechanism of action of Zotarolimus and Everolimus.
References
- 1. mdpi.com [mdpi.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 6. Antirestenotic mechanisms of everolimus on human coronary artery smooth muscle cells: inhibition of human coronary artery smooth muscle cell proliferation, but not migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Everolimus induces G1 cell cycle arrest through autophagy-mediated protein degradation of cyclin D1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR Inhibitor Everolimus in Regulatory T cell Expansion for Clinical Application in Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Battle in Oncology: 42-(2-Tetrazolyl)rapamycin (Everolimus) vs. Temsirolimus
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the mammalian target of rapamycin (mTOR) has emerged as a critical signaling node, regulating cell growth, proliferation, and survival. Two prominent mTOR inhibitors, 42-(2-Tetrazolyl)rapamycin, more commonly known as everolimus, and its counterpart, temsirolimus, have been pivotal in the treatment of various malignancies, most notably advanced renal cell carcinoma (RCC). This guide provides a comprehensive, data-driven comparison of the efficacy of everolimus and temsirolimus, intended to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target, Subtle Differences
Both everolimus and temsirolimus are analogues of rapamycin and function as serine-threonine kinase inhibitors. Their primary mechanism of action involves binding to the intracellular protein FKBP-12. This complex then interacts with and inhibits mTOR Complex 1 (mTORC1), a central regulator of cellular metabolism and growth. Inhibition of mTORC1 disrupts the phosphorylation of downstream effectors, including S6 ribosomal protein kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to a reduction in protein synthesis, cell cycle arrest, and inhibition of tumor angiogenesis.
While sharing a common target, their metabolic pathways differ. Temsirolimus is a prodrug that is metabolized to sirolimus (rapamycin), its active metabolite. In contrast, everolimus is not a prodrug and acts directly. These pharmacological distinctions may contribute to differences in their clinical activity and toxicity profiles.
Caption: The mTOR signaling pathway and the mechanism of action of Everolimus and Temsirolimus.
Preclinical Efficacy: Insights from In Vitro and In Vivo Models
Direct head-to-head preclinical studies comparing everolimus and temsirolimus are limited. However, individual studies and a comparative study in an everolimus-resistant setting provide valuable insights.
A study that developed everolimus-resistant renal cell carcinoma (RCC) cell lines (Caki/EV and 786/EV) found that these cells also exhibited cross-resistance to temsirolimus.[1] This suggests that in a setting of acquired resistance to one agent, the other may also be less effective due to shared resistance mechanisms.
Table 1: Comparative In Vitro Efficacy in Everolimus-Resistant RCC Cell Lines
| Cell Line | Drug | IC50 (µM) - Parental Cells | IC50 (µM) - Everolimus-Resistant Cells | Fold Resistance |
| Caki-2 | Everolimus | 0.027 | 1.086 | 40.2 |
| Temsirolimus | 0.031 | 1.259 | 40.6 | |
| 786-O | Everolimus | 0.011 | 1.151 | 104.6 |
| Temsirolimus | 0.015 | 0.988 | 65.9 | |
| Data adapted from a study on everolimus-resistant RCC cells.[1] |
Individual preclinical studies have demonstrated the anti-tumor activity of both everolimus and temsirolimus in various cancer models, including RCC and prostate cancer xenografts.
Experimental Protocols: Preclinical Studies
In Vitro Cell Viability Assay (General Protocol)
-
Cell Culture: Cancer cell lines (e.g., Caki-2, 786-O for RCC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Everolimus and temsirolimus are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the drugs.
-
Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the IC50 (half-maximal inhibitory concentration) values are calculated.
In Vivo Xenograft Model (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Everolimus is typically administered orally, while temsirolimus is administered intravenously. Dosing schedules can vary (e.g., daily or weekly).
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Clinical Efficacy: A Focus on Renal Cell Carcinoma
The clinical efficacy of both everolimus and temsirolimus has been most extensively studied in metastatic renal cell carcinoma (mRCC). While a direct prospective, randomized comparison is lacking, retrospective analyses and a meta-analysis provide valuable comparative data, particularly in the second-line setting after failure of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs).
A systematic review and meta-analysis of four studies including 937 patients with mRCC previously treated with a VEGFR-TKI found that everolimus was associated with a significant improvement in overall survival (OS) compared to temsirolimus.
Table 2: Meta-Analysis of Everolimus vs. Temsirolimus in Second-Line mRCC
| Outcome | Hazard Ratio (HR) (Everolimus vs. Temsirolimus) | 95% Confidence Interval (CI) | p-value |
| Overall Survival (OS) | 0.74 | 0.59 - 0.93 | 0.008 |
| Time to Treatment Failure (TTF) | 0.70 | 0.56 - 0.88 | 0.002 |
A retrospective study of 90 patients with mRCC who progressed after first-line VEGFR-TKI therapy also demonstrated a superior OS with everolimus compared to temsirolimus, although there was no significant difference in progression-free survival (PFS).[2]
Table 3: Retrospective Comparison of Everolimus and Temsirolimus in Second-Line mRCC
| Outcome | Everolimus (n=59) | Temsirolimus (n=31) | Hazard Ratio (HR) | p-value |
| Median Overall Survival (OS) | 24.2 months | 12.1 months | 0.58 | 0.047 |
| Median Progression-Free Survival (PFS) | 4.6 months | 3.7 months | 0.73 | 0.18 |
| Data from a retrospective analysis of patients treated at two academic cancer centers.[2] |
It is important to note that temsirolimus was approved for the first-line treatment of poor-prognosis mRCC based on the Global ARCC trial, which showed a significant OS benefit over interferon-alpha. Everolimus is approved for patients with advanced RCC who have failed treatment with VEGFR-TKIs.
Experimental Protocols: Key Clinical Trials
RECORD-1 (Everolimus)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, phase III trial.
-
Patient Population: Patients with mRCC with clear-cell histology whose disease had progressed on or within 6 months of stopping sunitinib or sorafenib.
-
Treatment: Patients were randomized in a 2:1 ratio to receive either everolimus 10 mg orally once daily or placebo, both with best supportive care.
-
Primary Endpoint: Progression-free survival, assessed by a blinded independent central review.
Global ARCC Trial (Temsirolimus)
-
Study Design: A randomized, three-arm, open-label, multicenter, phase III trial.
-
Patient Population: Previously untreated patients with advanced RCC and at least three of six predefined poor-prognosis risk factors.
-
Treatment: Patients were randomized to receive temsirolimus 25 mg intravenously weekly, interferon-alpha up to 18 million units subcutaneously three times weekly, or a combination of temsirolimus 15 mg weekly and interferon-alpha up to 6 million units three times weekly.
-
Primary Endpoint: Overall survival.
Clinical Decision-Making: A Logical Workflow
The choice between everolimus and temsirolimus in the clinical setting for mRCC is guided by treatment line and patient risk stratification.
Caption: Clinical decision workflow for mTOR inhibitors in metastatic Renal Cell Carcinoma.
Conclusion
Everolimus and temsirolimus are both potent mTOR inhibitors with established efficacy in oncology, particularly in advanced renal cell carcinoma. While they share a common mechanism of action, their clinical applications differ based on treatment line and patient risk factors. Retrospective clinical data and meta-analyses suggest that in the second-line setting for mRCC after VEGFR-TKI failure, everolimus may offer a superior overall survival benefit compared to temsirolimus. However, the absence of a head-to-head prospective randomized controlled trial necessitates careful interpretation of these findings. Preclinical data, although not directly comparative in a head-to-head naïve setting, underscores the on-target activity of both agents. For researchers and drug development professionals, understanding the nuances in their clinical efficacy, supported by the available preclinical and clinical trial data, is crucial for designing future studies and developing novel therapeutic strategies targeting the mTOR pathway.
References
Confirming the Activity of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
42-(2-Tetrazolyl)rapamycin, also known as Torkinib (PP242), is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike the allosteric mTORC1 inhibitor rapamycin, Torkinib targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] This guide provides a comparative overview of key biochemical assays to confirm and characterize the activity of this compound, offering supporting data and detailed experimental protocols for researchers in drug discovery and cell signaling.
Comparative Analysis of Biochemical Assays
A variety of biochemical assays can be employed to determine the efficacy and selectivity of mTOR inhibitors like this compound. The choice of assay depends on the specific question being addressed, from direct enzyme inhibition to the impact on downstream signaling pathways. The most common approaches include direct kinase assays, binding assays, and immunoblotting to detect changes in protein phosphorylation.
| Assay Type | Principle | Measures | Advantages | Disadvantages |
| In Vitro Kinase Assay | Measures the transfer of a phosphate group (often from radiolabeled ATP) from mTOR to a specific substrate (e.g., 4E-BP1, S6K1).[3][4] | Direct enzymatic activity and inhibition (IC50). | Quantitative measure of direct target engagement; can distinguish between mTORC1 and mTORC2 activity by using specific substrates.[3] | Can be complex to set up; may require purified, active enzyme complexes; use of radioactivity requires special handling. |
| LanthaScreen® Kinase Binding Assay | A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay based on the displacement of a fluorescent tracer from the kinase ATP-binding site.[5] | Binding affinity (Kd) or inhibitory potency (IC50) to the mTOR kinase domain. | High-throughput; non-radioactive; highly sensitive and robust.[6] | Measures binding, not direct inhibition of catalysis; may not detect allosteric inhibitors that don't bind the ATP site. |
| Western Blotting | Uses specific antibodies to detect the phosphorylation status of mTOR downstream effector proteins in cell lysates.[7][8] | Inhibition of downstream mTORC1 signaling (p-S6K, p-4E-BP1) and mTORC2 signaling (p-AKT Ser473).[9] | Provides a cellular context of target inhibition; allows for the simultaneous analysis of multiple downstream targets. | Semi-quantitative; can be labor-intensive and subject to variability. |
| ELISA-based Assay | An antibody-based assay to capture and quantify the amount of a phosphorylated substrate produced by mTOR in a cell lysate.[10] | mTOR activity in cell lysates. | Quantitative; suitable for processing multiple samples; commercially available kits.[11] | Indirect measure of activity; may be less sensitive than kinase assays. |
Quantitative Performance Data
The following table summarizes the inhibitory concentrations (IC50) of this compound (Torkinib/PP242) and other common mTOR inhibitors against mTOR complexes.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound (Torkinib/PP242) | mTOR (cell-free) | 8 | Kinase Assay |
| mTORC1 (cellular) | 30 | Cellular Assay | |
| mTORC2 (cellular) | 58 | Cellular Assay | |
| Rapamycin | mTOR (binding to FKBP1A) | 0.2 (Ki) | Biochemical Assay[12] |
| Torin1 | mTORC1 / mTORC2 (in vitro) | 2 - 10 | Kinase Assay[13] |
Data compiled from multiple sources.[1][2][12]
Mandatory Visualizations
To better understand the experimental context and the underlying biological pathways, the following diagrams are provided.
Caption: The mTOR signaling pathway, highlighting the distinct inhibitory mechanisms of Rapamycin and this compound (Torkinib).
Caption: A generalized experimental workflow for confirming the activity of an mTOR inhibitor like this compound.
Detailed Experimental Protocols
Here are detailed methodologies for the key experiments cited. These protocols are based on established methods and can be adapted for specific laboratory conditions.
In Vitro mTORC1 Kinase Assay
This assay directly measures the kinase activity of immunoprecipitated mTORC1 by quantifying the phosphorylation of its substrate, 4E-BP1.
Methodology:
-
Cell Lysis: Lyse cells (e.g., HEK293T) in CHAPS lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the mTORC1 complex.[4]
-
Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an antibody against the mTORC1-specific component, Raptor.[3]
-
Kinase Reaction Setup:
-
Wash the immunoprecipitated beads and resuspend them in a kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM MnCl2).[9]
-
Add varying concentrations of this compound or a vehicle control to the beads and incubate for 20 minutes on ice.
-
-
Initiate Reaction: Start the kinase reaction by adding the substrate (e.g., 150 ng of purified GST-4E-BP1) and ATP (e.g., 100-500 µM).[4][9]
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle shaking.[4]
-
Termination and Detection:
LanthaScreen® Eu Kinase Binding Assay
This TR-FRET-based assay measures the affinity of an inhibitor for the ATP-binding site of the mTOR kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (this compound) in the kinase assay buffer.
-
Prepare a 3X mixture of the mTOR kinase and a europium-labeled anti-tag antibody.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer.[5]
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.[5]
-
-
Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blotting for Downstream mTOR Signaling
This method assesses the in-cell activity of this compound by measuring the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., PC3, U87) and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the mTOR pathway with a growth factor (e.g., insulin or EGF) for 30 minutes.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A spectrophotometric assay for routine measurement of mammalian target of rapamycin activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Probe Rapamycin | Chemical Probes Portal [chemicalprobes.org]
- 13. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to the Pharmacokinetics of Zotarolimus and Sirolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Zotarolimus and Sirolimus, two important macrocyclic lactones in the field of immunosuppressive and anti-proliferative therapy. While both are mTOR inhibitors, their pharmacokinetic properties exhibit key differences, influencing their clinical applications. This comparison is based on available data from preclinical and clinical studies.
Executive Summary
Sirolimus (also known as rapamycin) is a well-characterized immunosuppressant used systemically to prevent organ transplant rejection. Its pharmacokinetic profile is marked by low oral bioavailability and a long terminal half-life. Zotarolimus, a semi-synthetic derivative of Sirolimus, was specifically designed for local drug delivery from drug-eluting stents to prevent restenosis. Consequently, its systemic exposure is significantly lower, and it is characterized by a shorter half-life, a feature intended to minimize systemic side effects. This guide will delve into the quantitative pharmacokinetic parameters, metabolic pathways, and the experimental methodologies used to determine these characteristics for both compounds.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for Zotarolimus and Sirolimus based on available data. It is important to note that direct head-to-head comparative studies of systemic administration in humans are limited, as Zotarolimus is primarily used in drug-eluting stents, leading to very low systemic concentrations.
Table 1: Pharmacokinetic Parameters of Zotarolimus (from preclinical and drug-eluting stent data)
| Parameter | Value | Species/Context | Citation |
| Half-life (t½) | Shorter than Sirolimus | Preclinical studies | [1] |
| Systemic Exposure | Very low (pg/mL to ng/mL range) | Humans with drug-eluting stents | |
| Metabolism | Primarily by CYP3A4/5 | In vitro (human liver microsomes) | |
| Key Metabolites | Hydroxylated and demethylated metabolites | In vitro (human liver microsomes) | [2] |
Table 2: Pharmacokinetic Parameters of Sirolimus (from human studies)
| Parameter | Value | Route of Administration | Citation |
| Oral Bioavailability | ~10-17% | Oral | [3][4] |
| Time to Peak (Tmax) | 1-2 hours | Oral | [5] |
| Protein Binding | Highly bound | In vitro | |
| Volume of Distribution (Vd) | Large | Intravenous | |
| Elimination Half-life (t½) | ~62 hours | Oral | [5] |
| Metabolism | Primarily by CYP3A4/5 | In vivo | [5] |
| Primary Excretion | Feces | Oral |
Experimental Protocols
The determination of pharmacokinetic parameters for Zotarolimus and Sirolimus relies on sensitive and specific analytical methods, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Protocol for Quantification in Biological Matrices (General Approach)
1. Sample Preparation:
-
Whole Blood/Plasma Collection: Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Protein Precipitation: To release the drug from proteins, a precipitating agent (e.g., methanol, acetonitrile, or zinc sulfate) is added to the sample.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): The drug is then extracted from the supernatant using an organic solvent (liquid-liquid extraction) or a solid-phase extraction cartridge to further purify the sample and concentrate the analyte.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate the analyte from other components in the sample. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with additives (e.g., formic acid or ammonium acetate) is typically employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its internal standard based on their specific mass-to-charge (m/z) transitions.
3. Data Analysis:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of the drug in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated from the concentration-time data using non-compartmental or compartmental analysis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Workflow of a typical pharmacokinetic study.
Caption: Primary metabolic pathways for both drugs.
Conclusion
The pharmacokinetic profiles of Zotarolimus and Sirolimus are distinct, reflecting their intended clinical applications. Sirolimus, used systemically, exhibits a longer half-life and well-characterized oral pharmacokinetic parameters. In contrast, Zotarolimus was engineered for localized delivery from drug-eluting stents, resulting in minimal systemic exposure and a shorter half-life to reduce systemic side effects. Both drugs are primarily metabolized by the CYP3A4/5 enzyme system. For a comprehensive head-to-head comparison of their systemic pharmacokinetics, further studies involving oral or intravenous administration of Zotarolimus in humans would be necessary. This guide provides a foundational understanding based on the currently available scientific literature to aid researchers and drug development professionals in their work with these important mTOR inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of injectable sirolimus formulated with polymeric nanoparticle for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirolimus Pharmacokinetics Variability Points to the Relevance of Therapeutic Drug Monitoring in Pediatric Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 42-(2-Tetrazolyl)rapamycin for mTORC1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog, with other mTOR inhibitors, focusing on its specificity for mTORC1. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies on mTOR signaling.
Introduction to mTOR and its Inhibitors
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1] mTORC1 is acutely sensitive to rapamycin and integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[2][3] mTORC2 is generally considered rapamycin-insensitive and is involved in the regulation of cell survival and cytoskeletal organization.[2]
The development of mTOR inhibitors has been a significant focus in cancer therapy and other diseases characterized by dysregulated cell growth. These inhibitors can be broadly categorized into three generations:
-
First-generation inhibitors (Rapalogs): This class includes rapamycin and its analogs, such as everolimus and temsirolimus. They are allosteric inhibitors that bind to FKBP12, and this complex then targets the FRB domain of mTOR, primarily inhibiting mTORC1.[4] However, their inhibition of mTORC1 is often incomplete.[5]
-
Second-generation inhibitors (TORKinibs): These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2.[6] Examples include Torin 1 and OSI-027.
-
Third-generation inhibitors: This emerging class includes bivalent molecules that combine features of both first and second-generation inhibitors.
This compound (Zotarolimus)
This compound (Tz-R) is a semi-synthetic derivative of rapamycin, also known as Zotarolimus (ABT-578).[7] It was primarily developed for use in drug-eluting stents to prevent restenosis due to its anti-proliferative effects.[] Like rapamycin, Zotarolimus is an immunosuppressant that acts by inhibiting mTOR.[7] It first binds to the intracellular protein FKBP12, and the resulting complex then binds to mTORC1, inhibiting its downstream signaling.[9]
Comparative Analysis of mTOR Inhibitor Specificity
The specificity of an mTOR inhibitor for mTORC1 over mTORC2 is a critical factor in its biological effects and therapeutic applications. The following table summarizes the available data on the inhibitory potency of this compound (Zotarolimus) in comparison to other mTOR inhibitors.
| Inhibitor | Type | Target(s) | IC50 (mTORC1) | IC50 (mTORC2) | Key Findings & References |
| This compound (Zotarolimus) | Rapalog | mTORC1 | 2.9 nM (SMC proliferation), 2.6 nM (EC proliferation) | Not explicitly reported | Inhibits FKBP-12 binding with an IC50 of 2.8 nM. Primarily characterized for its anti-proliferative effects in vascular cells.[4] |
| Rapamycin | Rapalog | mTORC1 | ~1 nM (in vitro kinase assay) | Largely insensitive | The prototypical allosteric inhibitor of mTORC1.[9] |
| Everolimus | Rapalog | mTORC1 | Similar to Rapamycin | Largely insensitive | A derivative of rapamycin with improved pharmacokinetic properties.[10] |
| Torin 1 | TORKinib | mTORC1 & mTORC2 | ~2-10 nM | ~2-10 nM | A potent and selective ATP-competitive inhibitor of both mTOR complexes. |
| OSI-027 | TORKinib | mTORC1 & mTORC2 | 22 nM | 65 nM | A selective and potent dual inhibitor of mTORC1 and mTORC2. |
SMC: Smooth Muscle Cell; EC: Endothelial Cell. IC50 values can vary depending on the assay conditions.
Experimental Protocols for Validating mTORC1 Specificity
To experimentally validate the specificity of this compound or other inhibitors for mTORC1, a combination of in vitro kinase assays and cellular assays monitoring the phosphorylation status of downstream targets is recommended.
In Vitro mTORC1/mTORC2 Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTORC1 and mTORC2 in the presence of an inhibitor.
Methodology:
-
Cell Culture and Lysis: Culture cells (e.g., HEK293T) and stimulate with growth factors (e.g., insulin or EGF) to activate mTOR signaling. Lyse the cells in a CHAPS-based buffer to preserve the integrity of the mTOR complexes.
-
Immunoprecipitation: Immunoprecipitate mTORC1 and mTORC2 using antibodies specific for their unique components, Raptor (for mTORC1) and Rictor (for mTORC2), respectively.
-
Kinase Reaction: Resuspend the immunoprecipitated complexes in a kinase buffer containing a specific substrate (e.g., recombinant 4E-BP1 for mTORC1 or recombinant Akt for mTORC2) and ATP. Incubate with varying concentrations of the test inhibitor (e.g., this compound).
-
Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.
-
Data Analysis: Quantify the band intensities to determine the IC50 value of the inhibitor for each complex.
Western Blotting for Downstream mTORC1/mTORC2 Targets
This cellular assay assesses the inhibitor's effect on the phosphorylation of key downstream effectors of mTORC1 and mTORC2 in intact cells.
Methodology:
-
Cell Treatment: Plate cells and treat with a dose-range of the mTOR inhibitor for a specified duration. Include positive controls (e.g., rapamycin for mTORC1 inhibition, Torin 1 for dual inhibition) and a vehicle control.
-
Protein Extraction: Lyse the treated cells and determine the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against the phosphorylated and total forms of mTORC1 substrates (e.g., p-S6K1 (Thr389), p-4E-BP1 (Thr37/46)) and mTORC2 substrates (e.g., p-Akt (Ser473)). Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions within the mTOR signaling pathway and the experimental approach to validate inhibitor specificity, the following diagrams are provided.
Caption: mTORC1 Signaling Pathway and the inhibitory action of this compound (Zotarolimus).
Caption: Experimental workflow for assessing mTORC1 inhibitor specificity.
Conclusion
This compound (Zotarolimus) is a potent inhibitor of mTORC1, exhibiting anti-proliferative effects comparable to other rapalogs. While its primary characterization has been in the context of preventing in-stent restenosis, its mechanism of action through mTORC1 inhibition makes it a valuable tool for studying mTOR signaling. For a comprehensive validation of its specificity, it is essential to perform direct comparative assays against both mTORC1 and mTORC2, as outlined in the experimental protocols. Researchers should consider the incomplete inhibition of mTORC1 by rapalogs and the potential for feedback activation of other signaling pathways when interpreting their results. The use of second-generation, dual mTORC1/mTORC2 inhibitors can serve as a valuable benchmark to dissect the distinct roles of the two mTOR complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Zotarolimus - Wikipedia [en.wikipedia.org]
- 6. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 9. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]
Navigating the Kinase Selectivity of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog, with other kinases. Due to the limited publicly available kinase profiling data for this specific compound, this guide will focus on the established selectivity of its parent compound, rapamycin, and the general methodologies used to assess kinase cross-reactivity.
The PI3K/Akt/mTOR Signaling Pathway
The primary signaling cascade influenced by rapamycin and its analogs is the PI3K/Akt/mTOR pathway. This pathway is crucial for integrating signals from growth factors and nutrients to control cellular processes.
Caption: The PI3K/Akt/mTOR signaling pathway and the likely point of inhibition by this compound.
Comparative Kinase Inhibition Profile
Without direct experimental data for this compound, a hypothetical comparison table is presented below based on the known high selectivity of rapamycin for mTOR. It is important to note that the tetrazole moiety may influence binding to other kinases, and this table should be updated as specific data becomes available.
| Kinase Target | This compound (Hypothetical IC50, nM) | Rapamycin (Reference IC50, nM) | Other Kinase Inhibitor (Example) |
| mTOR | < 1 | ~0.1 - 1 | Everolimus (~1.8) |
| PI3Kα | > 10,000 | > 10,000 | Alpelisib (~5) |
| PI3Kβ | > 10,000 | > 10,000 | AZD6482 (~3.8) |
| PI3Kδ | > 10,000 | > 10,000 | Idelalisib (~2.5) |
| PI3Kγ | > 10,000 | > 10,000 | IPI-549 (~2.5) |
| Akt1 | > 10,000 | > 10,000 | MK-2206 (~8) |
| MEK1 | > 10,000 | > 10,000 | Trametinib (~0.92) |
| ERK2 | > 10,000 | > 10,000 | Ulixertinib (~0.3) |
| CDK2 | > 10,000 | > 10,000 | Palbociclib (~11) |
Note: The IC50 values for rapamycin and other inhibitors are approximate and can vary based on assay conditions. The hypothetical values for this compound assume a similar high selectivity for mTOR as its parent compound.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To definitively determine the kinase selectivity of this compound, a comprehensive in vitro kinase profiling assay would be required. The general workflow for such an experiment is outlined below.
In Vitro Kinase Panel Screening
This method involves testing the inhibitory activity of the compound against a large number of purified kinases.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in the presence of the test compound or a vehicle control.
-
Detection of Kinase Activity: The amount of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.
Caption: A generalized workflow for in vitro kinase selectivity profiling.
Conclusion
Based on its chemical structure as a rapamycin analog, this compound is expected to be a highly selective inhibitor of mTOR. However, without direct experimental evidence from comprehensive kinase profiling studies, its precise cross-reactivity with other kinases remains undetermined. The methodologies outlined in this guide provide a framework for how such a selectivity profile could be experimentally determined. For researchers investigating this compound, conducting a broad in vitro kinase panel screen is a critical next step to fully characterize its pharmacological profile and potential for further development.
Safety Operating Guide
Proper Disposal of 42-(2-Tetrazolyl)rapamycin: A Guide for Laboratory Professionals
Effective management and disposal of 42-(2-Tetrazolyl)rapamycin, a potent rapamycin analog, are critical for ensuring laboratory safety and environmental protection. As a compound with cytotoxic and immunosuppressive properties, all materials that come into contact with it must be treated as hazardous waste.[1][2][3][4][5] Adherence to strict protocols is essential to mitigate risks of exposure and contamination.
This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a research setting.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All operations involving the compound, including weighing and reconstitution, should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[2][3]
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Gloves | Double pair of nitrile or latex gloves | Prevents skin contact with the hazardous substance.[3] |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes and airborne particles.[3] |
| Lab Coat | Disposable gown or dedicated lab coat | Prevents contamination of personal clothing.[2] |
| Respiratory | N100 respirator (if engineering controls fail) | Provides respiratory protection from aerosolized particles.[3] |
| Footwear | Closed-toe shoes | Protects feet from spills.[3] |
II. Waste Segregation and Containerization
Proper segregation of waste at the point of generation is a cornerstone of safe disposal.[1] All items contaminated with this compound must be disposed of as hazardous cytotoxic waste. These materials should never be mixed with general laboratory trash.
Table 2: Waste Categorization and Disposal Containers
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (gloves, gowns, absorbent pads) | Red cytotoxic waste container or a plastic container with a thick, clear garbage bag.[6] | "Cytotoxic Waste"[6] |
| Sharps (needles, syringes, vials) | Yellow or red sharps container[6] | "Cytotoxic Sharps"[6] |
| Liquid Waste (unused solutions) | 5-gallon white pail or designated hazardous chemical waste container.[2] | "Hazardous Waste," "Cytotoxic" |
Containers should be sealed when they are three-quarters full to prevent overfilling and spills.[1]
III. Decontamination Protocol
All surfaces and equipment that come into contact with this compound must be thoroughly decontaminated. A plastic-backed absorbent pad should be used to cover the work surface during handling to contain any potential spills.[2]
Experimental Protocol for Decontamination:
-
Initial Cleaning: Moisten a low-lint wipe with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate). Wipe the entire surface with overlapping, unidirectional strokes. Dispose of the wipe in the designated cytotoxic waste container.[1]
-
Rinsing: Using a new wipe, rinse the surface with sterile water to remove any detergent residue. Dispose of the wipe in the cytotoxic waste container.[1]
-
Final Decontamination: With a fresh wipe, decontaminate the surface with 70% isopropyl alcohol. Allow the surface to air dry completely.[1]
-
PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Subsequently, remove the gown and the inner pair of gloves, placing each in the cytotoxic waste container.[1]
IV. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
V. Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Clean the area following the decontamination protocol outlined above.
-
Dispose of all cleanup materials as cytotoxic waste.[6]
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area immediately.
-
Prevent others from entering the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department for emergency response.[6]
-
VI. Final Disposal
Unused or expired this compound must be disposed of as medical or hazardous waste.[3] It is crucial to follow your institution's specific procedures for hazardous waste labeling, documentation, and scheduling of pickups by trained EHS personnel.[1] Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[2] High-temperature incineration is the approved method for the destruction of cytotoxic residues.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. cleanaway.com.au [cleanaway.com.au]
Personal protective equipment for handling 42-(2-Tetrazolyl)rapamycin
Essential Safety and Handling Guide for 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling this compound. As a potent analog of rapamycin, this compound should be handled with the utmost care, adhering to protocols for cytotoxic and hazardous materials.
Compound Hazards: this compound is a derivative of rapamycin, a potent immunosuppressant and a specific inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] While a specific Safety Data Sheet (SDS) for this compound is not readily available, the parent compound, rapamycin, is classified as a hazardous substance. It is suspected of causing cancer, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[3][4][5][6] Therefore, it is imperative to treat this compound as a potent pharmacologically active and hazardous material.
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE when handling this compound, regardless of the quantity. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable Gown (fluid-resistant)[7] - Double Gloves (nitrile, changed frequently)[8] - Safety Goggles or Face Shield[7][9] - Particulate Respirator (e.g., N95)[7][9] |
| Solution Preparation and Handling | - Disposable Gown (fluid-resistant)[7] - Double Gloves (nitrile, changed frequently)[8] - Safety Goggles or Face Shield[7][9] |
| Administration to Animals | - Disposable Gown[10] - Double Gloves (nitrile)[8][10] - Safety Glasses[10] |
| Waste Disposal | - Disposable Gown - Double Gloves (nitrile) - Safety Goggles or Face Shield |
| Spill Cleanup | - Disposable Gown or Coveralls[11] - Double Gloves (industrial thickness, e.g., neoprene or nitrile)[12] - Full Face Shield and Goggles[13] - Appropriate Respirator (based on spill size and form)[9] |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All weighing, reconstitution, and preparation of this compound should be conducted in a certified chemical fume hood or a ducted biological safety cabinet to avoid inhalation of airborne particles.[8]
-
Work Surface: Use a plastic-backed absorbent pad on the work surface to contain any potential spills. This should be disposed of as hazardous waste after each procedure.[8]
-
Handwashing: Always wash hands and arms thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[8]
-
Labeling: All containers holding this compound, including stock solutions and experimental samples, must be clearly labeled with the compound name and hazard warnings.
Disposal Plan:
-
Solid Waste: All items contaminated with this compound, including gloves, gowns, absorbent pads, and empty vials, are considered hazardous waste.[8] These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not dispose of this waste down the drain.[8]
-
Sharps: Needles and syringes used for administering the compound must be disposed of in an appropriately labeled sharps container.[8]
-
Decontamination: Work surfaces should be decontaminated by cleaning with a detergent solution followed by a thorough rinse with water.[8]
Experimental Workflow for Handling this compound
Caption: Workflow for Handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. pharmasd.com [pharmasd.com]
- 6. fishersci.com [fishersci.com]
- 7. ipservices.care [ipservices.care]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. england.nhs.uk [england.nhs.uk]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. pharmtech.com [pharmtech.com]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
